Okadaic acid potassium salt
Description
Properties
CAS No. |
155751-72-7 |
|---|---|
Molecular Formula |
C44H67KO13 |
Molecular Weight |
843.1 g/mol |
IUPAC Name |
potassium (2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C44H68O13.K/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);/q;+1/p-1/b10-9+;/t26-,27-,28+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39-,41-,42+,43-,44-;/m1./s1 |
InChI Key |
UXRQUXBFVICHQJ-GHIYGBLASA-M |
Isomeric SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[K+] |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[K+] |
Origin of Product |
United States |
Foundational & Exploratory
Okadaic Acid Potassium Salt: A Technical Guide for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Okadaic acid, a potent and selective inhibitor of serine/threonine protein phosphatases, is an invaluable tool in cellular and molecular biology research. The potassium salt of okadaic acid offers enhanced aqueous solubility, facilitating its use in a wide range of experimental settings. This document provides an in-depth technical guide on the applications of okadaic acid potassium salt in research, with a focus on its mechanism of action, its utility in cancer and neuroscience research, and detailed experimental considerations. Quantitative data are summarized in tables for easy reference, and key signaling pathways and experimental workflows are visualized using diagrams.
Core Principles and Mechanism of Action
Okadaic acid is a polyether compound originally isolated from the black sponge Halichondria okadai. Its primary mechanism of action is the potent and specific inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), two major serine/threonine phosphatases in mammalian cells.[1][2] By inhibiting these phosphatases, okadaic acid treatment leads to the hyperphosphorylation of a multitude of cellular proteins, thereby modulating numerous signaling pathways and cellular processes.[3][4] The potassium salt is a water-soluble analog of okadaic acid, making it convenient for use in aqueous buffers for cell culture and in vitro assays.
The inhibitory potency of okadaic acid is significantly higher for PP2A than for PP1.[5] This differential inhibition allows researchers to dissect the specific roles of these phosphatases in cellular regulation.
Table 1: Inhibitory Potency of Okadaic Acid
| Protein Phosphatase | IC50 Value | Reference |
| Protein Phosphatase 2A (PP2A) | ~0.1-0.2 nM | [1][5][6] |
| Protein Phosphatase 1 (PP1) | ~15-20 nM | [1][5][6] |
| Protein Phosphatase 4 (PP4) | Inhibited | [6] |
| Protein Phosphatase 5 (PP5) | Inhibited | [6] |
Applications in Cancer Research
Okadaic acid is widely utilized as a tumor promoter in experimental models of carcinogenesis.[7][8] Its ability to inhibit PP2A, a known tumor suppressor, makes it a powerful tool for investigating the molecular mechanisms underlying cancer development and progression.[7][8]
Key research applications in oncology include:
-
Studying Tumor Promotion: Okadaic acid can induce a tumor-promoting state in initiated cells, such as in the two-stage mouse skin carcinogenesis model using DMBA as the initiator.[7]
-
Investigating Cell Cycle Dysregulation: By inducing hyperphosphorylation of cell cycle regulatory proteins, okadaic acid can cause cell cycle arrest, typically at the G1/S or G2/M phase, depending on the concentration and cell type.[9]
-
Elucidating Signaling Pathways in Cancer: Researchers use okadaic acid to activate and study pro-tumorigenic signaling pathways that are negatively regulated by PP1 and PP2A. This includes the Hippo pathway, which controls organ size and cell proliferation, and the MAPK pathways.[6][10]
-
Inducing Apoptosis: At higher concentrations, okadaic acid can induce apoptosis in various cancer cell lines, making it a tool to study the mechanisms of programmed cell death.[10][11] This is often mediated through the generation of reactive oxygen species (ROS) and activation of caspase cascades.[10]
The Hippo Pathway Activation
Okadaic acid is frequently used to experimentally activate the Hippo signaling pathway.[6] Inhibition of PP1 and PP2A by okadaic acid leads to the phosphorylation and activation of the core Hippo kinases, MST1/2, which in turn triggers the downstream phosphorylation cascade, ultimately leading to the inactivation of the transcriptional co-activators YAP and TAZ.[6]
Applications in Neuroscience Research
Okadaic acid is a cornerstone tool for modeling neurodegenerative diseases, particularly Alzheimer's disease (AD), both in vitro and in vivo.[1][12] The induction of tau protein hyperphosphorylation, a key pathological hallmark of AD, is a primary application.[12]
Key research applications in neuroscience include:
-
Modeling Alzheimer's Disease: Treatment of neuronal cells or animal models with okadaic acid induces AD-like pathologies, including hyperphosphorylated tau, neurofibrillary tangle (NFT)-like structures, and neuronal cell death.[12][13] This provides a robust model system to test potential therapeutic agents.
-
Investigating Neuronal Signaling: Okadaic acid is used to study the role of phosphatases in regulating neuronal signaling cascades, such as the MAPK/ERK pathway, which is implicated in learning, memory, and neuronal survival.[14]
-
Studying Synaptic Plasticity: By altering the phosphorylation state of synaptic proteins, okadaic acid can be used to investigate the molecular mechanisms underlying synaptic function and dysfunction.
-
Probing Neurotoxicity: Researchers use okadaic acid to induce and study the mechanisms of neuronal cell death, including apoptosis and oxidative stress.[10][15]
Induction of Tau Hyperphosphorylation
The inhibition of PP2A by okadaic acid leads to an imbalance in the activities of protein kinases (such as GSK3β and CDK5) and phosphatases that regulate tau phosphorylation.[12] This results in the abnormal hyperphosphorylation of tau, its detachment from microtubules, and subsequent aggregation into paired helical filaments, the main component of NFTs.[12][13]
Experimental Protocols and Considerations
General Handling and Preparation
This compound is water-soluble. For cell culture experiments, it is typically dissolved in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to prepare a concentrated stock solution (e.g., 1 mM). This stock solution can then be further diluted in cell culture medium to achieve the desired final concentration. It is recommended to aliquot and store stock solutions at -20°C to avoid repeated freeze-thaw cycles.[5]
In Vitro Experimental Workflow: Induction of Apoptosis in Cell Culture
This generalized protocol outlines the steps for inducing and assessing apoptosis in a cancer cell line using okadaic acid.
Table 2: Exemplary Experimental Concentrations
| Application | Cell/Animal Model | Concentration | Outcome | Reference |
| Cytotoxicity | U-937 cells | 100 nM (IC50) | Cell death | [10] |
| Hippo Pathway Activation | NIH3T3 cells | 1 µM | Activation of MST1/2 | [6] |
| Alzheimer's Model | Zebrafish | 100 nM | Tau hyperphosphorylation | [13] |
| Alzheimer's Model | Rat (intracerebroventricular) | 200 ng | Memory impairment, Tau hyperphosphorylation | [16] |
| Cell Cycle Arrest | Colonic epithelial cells | Low doses | Acceleration of cell cycle progression | [17] |
Note: Optimal concentrations and incubation times should be determined empirically for each specific cell line and experimental setup.
Summary and Future Directions
This compound remains an indispensable tool for researchers in cell biology, cancer, and neuroscience. Its specific inhibition of protein phosphatases PP1 and PP2A provides a reliable method for studying the vast array of cellular processes regulated by reversible protein phosphorylation. Future research will likely continue to leverage this compound to unravel complex signaling networks, validate new drug targets, and develop more refined models of human diseases. As our understanding of the "phosphatome" grows, the applications for specific inhibitors like okadaic acid will undoubtedly expand, solidifying its place in the researcher's molecular toolkit.
References
- 1. mdpi.com [mdpi.com]
- 2. Okadaic acid - Wikipedia [en.wikipedia.org]
- 3. Okadaic acid influences xenobiotic metabolism in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of okadaic acid class tumor promoters on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Okadaic Acid Induced Neuronal Death and the Effect of Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Okadaic acid-induced Tau phosphorylation in rat brain: role of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term exposure to low levels of okadaic acid accelerates cell cycle progression in colonic epithelial cells via p53 and Jak/Stat3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Okadaic Acid Potassium Salt: A Comprehensive Technical Guide to its Function as a PP2A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of okadaic acid potassium salt, a potent and widely utilized inhibitor of Protein Phosphatase 2A (PP2A). This document details its mechanism of action, chemical properties, and its application in research, with a focus on quantitative data, experimental methodologies, and the signaling pathways it modulates.
Introduction
Okadaic acid is a marine toxin produced by dinoflagellates and is a potent inhibitor of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A)[1][2]. Due to its significantly higher affinity for PP2A, it serves as a valuable tool for studying cellular processes regulated by this key phosphatase[1]. The potassium salt of okadaic acid offers increased solubility in aqueous solutions, facilitating its use in various experimental settings. This guide will explore the technical details of using this compound as a PP2A inhibitor, providing researchers with the necessary information to effectively design and interpret experiments.
Chemical and Physical Properties
This compound is the potassium salt of a complex polyether molecule. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄₄H₆₇KO₁₃ |
| Molecular Weight | 843.09 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water, DMSO, and ethanol. |
| Storage | Store at -20°C. Stock solutions are stable for up to 1 month at -20°C.[1] |
Mechanism of Action: Potent and Selective PP2A Inhibition
Okadaic acid exerts its biological effects primarily through the potent and selective inhibition of PP2A. It also inhibits PP1, but at significantly higher concentrations[1][2]. This differential inhibition allows for its use as a relatively specific PP2A inhibitor at low nanomolar concentrations.
Quantitative Inhibition Data:
The inhibitory activity of okadaic acid against various protein phosphatases is a critical parameter for its experimental application. The following table summarizes the reported 50% inhibitory concentrations (IC₅₀).
| Phosphatase | IC₅₀ (nM) |
| Protein Phosphatase 2A (PP2A) | 0.1 - 1[1][2] |
| Protein Phosphatase 1 (PP1) | 3 - 20[1][2] |
| Protein Phosphatase 2B (Calcineurin) | >1000 |
| Protein Phosphatase 2C (PP2C) | Ineffective[1] |
| Protein Phosphatase 3 (PP3) | 3.7 - 4[3] |
| Protein Phosphatase 4 (PP4) | 0.1[3] |
| Protein Phosphatase 5 (PP5) | 3.5[3] |
Note: IC₅₀ values can vary depending on the specific assay conditions, substrate, and enzyme source.
Cellular Effects and Signaling Pathways
By inhibiting PP2A, okadaic acid leads to the hyperphosphorylation of numerous cellular proteins, thereby modulating a wide array of signaling pathways and cellular processes. Key among these are the induction of apoptosis and the activation of stress-activated protein kinase pathways.
Induction of Apoptosis
Okadaic acid is a well-documented inducer of apoptosis in various cell types. The inhibition of PP2A disrupts the delicate balance of phosphorylation and dephosphorylation that governs cell survival and death pathways.
References
Unraveling the Biological Tapestry of Okadaic Acid Potassium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid (OA), a complex polyether marine biotoxin, and its potassium salt, are powerful tools in cellular biology and potent agents with significant implications for drug development.[1][2] Originally isolated from the black sponge Halichondria okadai, this toxin is produced by several species of dinoflagellates and can accumulate in shellfish, causing diarrhetic shellfish poisoning (DSP).[1][3] Beyond its toxicity, Okadaic acid's profound and selective biological activity has rendered it an indispensable molecular probe for dissecting cellular signaling pathways governed by protein phosphorylation. This guide provides an in-depth exploration of the biological activity of Okadaic acid potassium salt, focusing on its core mechanisms, quantitative data, experimental applications, and the intricate signaling pathways it modulates. While much of the literature refers to the active molecule as "Okadaic acid," the potassium salt is a water-soluble and more stable analog, exhibiting the same biological activity.[4][5][6]
Core Mechanism of Action: Potent Inhibition of Serine/Threonine Protein Phosphatases
The primary mechanism underpinning the diverse biological effects of Okadaic acid is its potent and highly selective inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[2][7][8] These enzymes play a critical role in cellular homeostasis by counteracting the activity of protein kinases, thereby regulating the phosphorylation state of a vast array of substrate proteins.
Okadaic acid exhibits a marked preference for PP2A, inhibiting it at sub-nanomolar concentrations, while its inhibition of PP1 is in the nanomolar range.[9][10] This differential inhibition allows researchers to dissect the specific roles of these two major phosphatases.[11] By binding to the catalytic subunits of these phosphatases, Okadaic acid effectively locks them in an inactive state, leading to the hyperphosphorylation of their target proteins.[8] This disruption of the delicate balance between phosphorylation and dephosphorylation triggers a cascade of downstream cellular events. It is important to note that Okadaic acid does not significantly inhibit PP2C, acid and alkaline phosphatases, or phosphotyrosine protein phosphatases.[9] It can inhibit PP2B (calcineurin), but at much higher concentrations than those required to inhibit PP1 and PP2A.[9]
Quantitative Data: Inhibitory Potency
The inhibitory potency of Okadaic acid against various protein phosphatases has been extensively characterized. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Protein Phosphatase | IC50 (nM) | References |
| PP2A | 0.1 - 1 | [9][10][12] |
| PP1 | 3 - 50 | [9][10][12] |
| PP4 | 0.1 - 0.4 | [10][13] |
| PP5 | 1.0 - 10 | [10][13] |
| PP3 (Calcineurin/PP2B) | 3.7 - 4 (at higher concentrations) | [9][10] |
Key Biological Effects and Therapeutic Implications
The hyperphosphorylation state induced by Okadaic acid triggers a wide range of biological responses, making it a valuable tool for studying various cellular processes and a molecule of interest in drug development, particularly in oncology and neurobiology.
Neurotoxicity and Alzheimer's Disease Research
One of the most profound and widely studied effects of Okadaic acid is its ability to induce hyperphosphorylation of the microtubule-associated protein tau.[6][14] In a healthy neuron, tau protein stabilizes microtubules, which are essential for axonal transport and maintaining neuronal structure. In Alzheimer's disease and other tauopathies, tau becomes abnormally hyperphosphorylated, leading to its dissociation from microtubules and aggregation into neurofibrillary tangles (NFTs), a hallmark of the disease.[3][15]
Okadaic acid treatment of neuronal cells or animal models faithfully recapitulates this pathological hyperphosphorylation of tau, making it an invaluable tool for studying the mechanisms of NFT formation and for screening potential therapeutic agents that could inhibit this process.[12][16] The inhibition of PP2A by Okadaic acid is considered a key event in this process, as PP2A is a major tau phosphatase in the brain.[7][17]
Induction of Apoptosis
Okadaic acid is a potent inducer of apoptosis, or programmed cell death, in a variety of cell types.[17][18][19] The mechanisms underlying Okadaic acid-induced apoptosis are multifaceted and include:
-
Cell Cycle Dysregulation: Okadaic acid can force postmitotic neuronal cells to re-enter the cell cycle, leading to an "abortive mitotic attempt" and subsequent apoptosis.[18] It can also cause cell cycle arrest at the M phase in other cell types.[20]
-
Caspase Activation: Treatment with Okadaic acid has been shown to activate caspase-8 and caspase-3, key executioner enzymes in the apoptotic cascade.[21]
-
PKR Pathway Activation: In some cell types, Okadaic acid can activate the double-stranded RNA-dependent protein kinase (PKR) pathway, which is involved in the cellular antiviral response and can also trigger apoptosis.
This pro-apoptotic activity makes Okadaic acid and its derivatives potential candidates for anticancer drug development.
Tumor Promotion
Paradoxically, alongside its apoptosis-inducing effects, Okadaic acid is also a potent tumor promoter.[4][9] This dual activity highlights the complex role of protein phosphorylation in cell fate decisions. As a tumor promoter, Okadaic acid does not directly cause mutations in DNA but rather creates a cellular environment that is conducive to the growth of initiated cells. The mechanism of tumor promotion is linked to the sustained hyperphosphorylation of proteins that regulate cell growth and proliferation.[8] The inhibition of PP1 and PP2A can mimic the effects of certain oncogenic signaling pathways.
Modulation of Cellular Signaling Pathways
Okadaic acid serves as a powerful tool to investigate the role of PP1 and PP2A in various signaling cascades. By inhibiting these phosphatases, researchers can effectively "turn up the volume" on kinase-mediated signaling pathways, revealing their downstream targets and functional consequences. One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for cell proliferation, differentiation, and survival.[5][7] Inhibition of PP2A by Okadaic acid leads to the activation of the MAPK/ERK pathway.[5]
Induction of Oxidative Stress
Several studies have demonstrated that Okadaic acid can induce oxidative stress in cells, characterized by the production of reactive oxygen species (ROS). This oxidative stress can, in turn, activate downstream signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell survival. The interplay between phosphatase inhibition and oxidative stress adds another layer of complexity to the biological activity of Okadaic acid.
Experimental Protocols
The following are generalized protocols for key experiments utilizing this compound. Researchers should optimize these protocols for their specific cell types and experimental questions.
Protein Phosphatase 2A (PP2A) Inhibition Assay (Colorimetric)
This assay measures the activity of PP2A by detecting the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), which produces a colored product.
Materials:
-
Purified PP2A enzyme
-
This compound (as inhibitor)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2, 0.1% β-mercaptoethanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted Okadaic acid or vehicle control to the wells.
-
Add the purified PP2A enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pNPP substrate solution to each well.
-
Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each Okadaic acid concentration and determine the IC50 value.
Induction and Analysis of Tau Phosphorylation in Cell Culture
This protocol describes how to treat cultured neuronal cells with Okadaic acid to induce tau hyperphosphorylation and subsequently analyze the phosphorylation status by Western blotting.[18]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound stock solution (in water or DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies against total tau and phospho-specific tau epitopes (e.g., pS199, pT231, pS396)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate neuronal cells at an appropriate density and allow them to adhere and differentiate if necessary.
-
Treat the cells with various concentrations of this compound (e.g., 10-100 nM) for a specified duration (e.g., 3-24 hours). Include a vehicle-treated control group.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total tau and specific phospho-tau sites overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-tau signal to the total tau signal.
Visualizing the Impact: Signaling Pathways and Workflows
Graphviz diagrams are provided below to illustrate the central signaling pathway affected by Okadaic acid and a general experimental workflow for its use.
Conclusion
This compound is a powerful and versatile tool for researchers in cell biology, neuroscience, and oncology. Its potent and selective inhibition of protein phosphatases 1 and 2A provides a unique window into the complex world of cellular regulation by protein phosphorylation. While its inherent toxicity requires careful handling, its ability to induce key pathological features of diseases like Alzheimer's and to modulate critical cellular processes such as apoptosis and cell proliferation ensures its continued importance in both basic research and the quest for novel therapeutic strategies. A thorough understanding of its biological activities and the appropriate experimental application of this compound will undoubtedly continue to yield significant insights into the intricate signaling networks that govern cellular life and death.
References
- 1. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, from Prorocentrum concavum, ≥90% (HPLC), powder - 155751-72-7 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Okadaic acid and its interaction with sodium, potassium, magnesium and calcium ions: complex formation and transport across a liquid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of specific binding of okadaic acid to protein phosphatase 2A by microcystin-LR, calyculin-A and tautomycin: method of analysis of interactions of tight-binding ligands with target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sketchviz.com [sketchviz.com]
- 9. benchchem.com [benchchem.com]
- 10. A protein phosphatase 2A inhibition assay for a fast and sensitive assessment of okadaic acid contamination in mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. Okadaic acid induced neurotoxicity: an emerging tool to study Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Okadaic Acid (#5934) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Differential Hyperphosphorylation of Tau-S199, -T231 and -S396 in Organotypic Brain Slices of Alzheimer Mice. A Model to Study Early Tau Hyperphosphorylation Using Okadaic Acid [frontiersin.org]
- 16. Differential Hyperphosphorylation of Tau-S199, -T231 and -S396 in Organotypic Brain Slices of Alzheimer Mice. A Model to Study Early Tau Hyperphosphorylation Using Okadaic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-enzymes.com [creative-enzymes.com]
- 18. A multi-omics approach to elucidate okadaic acid-induced changes in human HepaRG hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DOT Language | Graphviz [graphviz.org]
- 20. mdpi.com [mdpi.com]
- 21. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Okadaic Acid in Cell Signaling Pathways: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Okadaic acid (OA), a potent and selective inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A), serves as an invaluable tool in dissecting cellular signaling pathways. By inducing a state of hyperphosphorylation, OA mimics the effects of various growth factors and cellular stressors, providing a unique window into the complex regulatory networks that govern cell fate. This technical guide provides a comprehensive overview of the mechanisms of action of Okadaic acid and its profound impact on key signaling cascades, including the MAPK/ERK, PI3K/Akt, Hippo, and JAK/STAT pathways. Furthermore, this document details the downstream consequences of OA-induced signaling alterations, such as apoptosis, cell cycle dysregulation, and cytoskeletal reorganization. Quantitative data on its inhibitory effects and detailed experimental protocols are provided to facilitate further research and drug development endeavors.
Mechanism of Action: Inhibition of Protein Phosphatases
Okadaic acid's primary mechanism of action is the potent and selective inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). These enzymes are crucial for dephosphorylating serine and threonine residues on a multitude of substrate proteins, thereby acting as key negative regulators in many signaling pathways. OA binds to the catalytic subunits of these phosphatases, occluding the active site and preventing substrate dephosphorylation. This leads to a state of hyperphosphorylation of numerous cellular proteins, effectively activating or inhibiting downstream signaling cascades.
The inhibitory potency of Okadaic acid is significantly higher for PP2A compared to PP1, allowing for differential inhibition based on concentration.
Table 1: Inhibitory Potency of Okadaic Acid
| Protein Phosphatase | IC50 (nM) |
| PP2A | 0.1 - 1 |
| PP1 | 10 - 100 |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
Impact on Core Signaling Pathways
The inhibition of PP1 and PP2A by Okadaic acid has far-reaching consequences on a multitude of interconnected signaling pathways.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a central regulator of cell proliferation, differentiation, and survival. PP2A is a known negative regulator of this pathway. By inhibiting PP2A, Okadaic acid leads to the hyperphosphorylation and activation of key components of the MAPK/ERK cascade.
Figure 1: Okadaic Acid-induced activation of the MAPK/ERK pathway.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling axis that governs cell survival, growth, and metabolism. Similar to the MAPK pathway, PP2A acts as a negative regulator of Akt. Okadaic acid-mediated inhibition of PP2A results in the sustained phosphorylation and activation of Akt.
Figure 2: Okadaic Acid-induced activation of the PI3K/Akt pathway.
Hippo Pathway
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, primarily by controlling cell proliferation and apoptosis. The core of this pathway consists of a kinase cascade, which is negatively regulated by PP2A. Okadaic acid treatment leads to the activation of the Hippo pathway.
Preliminary Investigation of Okadaic Acid Potassium Salt Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigation into the effects of Okadaic acid potassium salt. Okadaic acid, a potent and selective inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A), serves as an invaluable tool in cellular and molecular biology research.[1][2][3] This document outlines its core mechanism of action, summarizes key quantitative data on its inhibitory and cytotoxic effects, and provides detailed experimental protocols for its study. Furthermore, it visualizes the critical signaling pathways and experimental workflows impacted by this compound.
Mechanism of Action
This compound, a water-soluble analog of Okadaic acid, primarily exerts its biological effects through the potent and specific inhibition of serine/threonine protein phosphatases, particularly PP2A and, to a lesser extent, PP1.[3][4] This inhibition leads to a state of hyperphosphorylation of numerous cellular proteins, thereby modulating a wide array of cellular processes.[5] The differential inhibition of PP2A over PP1 allows for the targeted investigation of PP2A-regulated signaling pathways.[3]
Quantitative Data Summary
The following tables summarize the inhibitory and cytotoxic concentrations of Okadaic acid across various contexts and cell lines.
Table 1: Inhibitory Concentration (IC50) of Okadaic Acid on Protein Phosphatases
| Phosphatase | IC50 (nM) | Source |
| Protein Phosphatase 2A (PP2A) | 0.1 - 0.32 | [3][6] |
| Protein Phosphatase 1 (PP1) | 15 - 20 | [3] |
Table 2: Cytotoxic IC50 Values of Okadaic Acid in Various Cell Lines (24-hour treatment)
| Cell Line | IC50 (nM) | Assay Method | Source |
| U-937 (Human monocytic) | 100 | Not specified | [3] |
| Caco-2 (Human colorectal adenocarcinoma) | 49 | Neutral Red Uptake | [4] |
| HT29-MTX (Human colorectal adenocarcinoma) | 75 | Neutral Red Uptake | [4] |
| Neuro-2a (Mouse neuroblastoma) | 0.14 (OA) | Not specified | [7] |
| KB (Human oral epidermoid carcinoma) | 6.3 ng/mL (~7.8 nM) | MTT Assay | [8] |
| HEp-2 (Human larynx epidermoid carcinoma) | More sensitive than Caco-2 | Viability Assay | [9] |
Key Signaling Pathways Modulated by Okadaic Acid
Okadaic acid's inhibition of protein phosphatases leads to the dysregulation of several critical signaling pathways.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is a central signaling pathway that regulates cell proliferation, differentiation, and apoptosis. Okadaic acid treatment leads to the hyperphosphorylation and activation of key components of this pathway, including MEK1/2 and ERK1/2.[1][10]
p53 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in cell cycle arrest and apoptosis. Okadaic acid has been shown to induce hyperphosphorylation of p53.[5][11] Depending on the cellular context, this can either enhance its activity, leading to cell cycle arrest, or paradoxically, in some cases, attenuate its transcriptional activation function.[5][11]
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling. Okadaic acid can activate this pathway, leading to the phosphorylation and activation of STAT3.[10] This activation can, in turn, influence the expression of various genes, including those involved in inflammation and xenobiotic metabolism.[10]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x104 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 10 nM to 1 µM) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protein Phosphatase (PP2A) Inhibition Assay
This assay measures the direct inhibitory effect of Okadaic acid on PP2A activity.
Materials:
-
Purified PP2A enzyme
-
This compound at various concentrations
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with MgCl2 and DTT)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, purified PP2A, and the Okadaic acid dilutions.
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Calculate the percentage of inhibition relative to the control (no inhibitor).
Western Blot Analysis of MAPK Pathway Activation
This protocol is for detecting the phosphorylation status of key proteins in the MAPK pathway.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Okadaic acid on cell cycle distribution.
Materials:
-
Cells treated with this compound
-
PBS (Phosphate-buffered saline)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest treated cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound is a powerful research tool for dissecting cellular signaling pathways regulated by protein phosphatases PP1 and PP2A. This guide provides a foundational framework for its preliminary investigation, including essential quantitative data, an overview of key affected signaling pathways, and detailed experimental protocols. Researchers and drug development professionals can utilize this information to design and execute robust experiments to further elucidate the multifaceted effects of this potent compound.
References
- 1. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of the Cytotoxic Effects of Okadaic Acid-Group Toxins on Human Intestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Okadaic acid mediates p53 hyperphosphorylation and growth arrest in cells with wild-type p53 but increases aberrant mitoses in cells with non-functional p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A protein phosphatase 2A inhibition assay for a fast and sensitive assessment of okadaic acid contamination in mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Suitability of the MTT-based cytotoxicity assay to detect okadaic acid contamination of mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the use of two human cell lines for okadaic acid and DTX-1 determination by cytotoxicity assays and damage characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Okadaic Acid Activates JAK/STAT Signaling to Affect Xenobiotic Metabolism in HepaRG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hyperphosphorylation of p53 induced by okadaic acid attenuates its transcriptional activation function - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Using Okadaic Acid Potassium Salt in Western Blot Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) with high affinity and protein phosphatase 1 (PP1) with a lower affinity.[1][2] Its potassium salt derivative offers improved solubility in aqueous solutions, making it a valuable tool in cell biology and signal transduction research. In the context of Western blot analysis, Okadaic acid potassium salt is instrumental for preserving and detecting the phosphorylation status of proteins. By inhibiting phosphatases, it effectively "traps" proteins in their phosphorylated state, allowing for robust detection with phospho-specific antibodies. This is particularly crucial for studying signaling pathways that are transiently regulated by phosphorylation.
These application notes provide a comprehensive guide to utilizing this compound in Western blot analysis, including its mechanism of action, protocols for its use, and expected outcomes on key signaling pathways.
Mechanism of Action
Okadaic acid binds to the catalytic subunits of PP1 and PP2A, occluding the active site and preventing the dephosphorylation of substrate proteins. The differential inhibition (IC50 for PP2A is ~0.1-1 nM, while for PP1 it is ~15-20 nM) allows for some level of selectivity in its application.[1] This inhibition leads to an accumulation of phosphorylated proteins within the cell, making it an invaluable tool for studying kinase-mediated signaling events that are often transient and difficult to capture.
Key Applications in Western Blot Analysis
-
Preservation of Phosphorylation States: Essential for accurately studying the activation of signaling pathways.
-
Enhancement of Phospho-Protein Signals: Increases the signal intensity of phosphorylated proteins that are typically present at low stoichiometric levels.
-
Investigation of Kinase and Phosphatase Interplay: Allows for the elucidation of the roles of specific phosphatases in regulating signaling cascades.
-
Induction of Hyperphosphorylation: Used to mimic pathological conditions characterized by aberrant protein phosphorylation, such as in neurodegenerative diseases.[3][4]
Data Presentation: Quantitative Analysis of Okadaic Acid-Induced Phosphorylation
The following tables summarize quantitative data from studies that have utilized Okadaic acid to induce and measure protein phosphorylation via Western blot analysis. Densitometric analysis of Western blot bands allows for the quantification of changes in protein phosphorylation relative to a total protein or loading control.
| Cell Line | Protein | Phosphorylation Site | Okadaic Acid Treatment | Fold Increase in Phosphorylation (Mean ± SEM) | Reference |
| SH-SY5Y | Tau | Thr205 | 100 nM for 3 hours | ~2.5-fold | [5] |
| SH-SY5Y | Tau | Ser202/Thr205 | 50 nM for 2 hours | ~2.4-fold | [4] |
| SH-SY5Y | Tau | Ser202/Thr205 | 100 nM for 2 hours | ~3.0-fold | [4] |
| Rat Brain Slices | ERK1/2 | Thr202/Tyr204 | 1 µM for 1 hour | Dramatic increase observed | [6] |
| HepG2 | MYPT1 | Thr695 | 50 nM | Marked increase observed | [7] |
| 293A | MST1, LATS1, YAP | Multiple | Various concentrations for 4 hours | Dose-dependent increase observed | [2] |
Note: "Dramatic increase observed" or "Dose-dependent increase observed" indicates that while the study reported a significant increase, specific fold-change values were not provided in the abstract or directly accessible text.
Experimental Protocols
Protocol 1: Treatment of Adherent Cells with this compound
This protocol outlines the steps for treating cultured adherent cells with this compound prior to harvesting for Western blot analysis.
-
Cell Culture: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Preparation of Okadaic Acid Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Store aliquots at -20°C.
-
Treatment: On the day of the experiment, dilute the Okadaic acid stock solution to the desired final concentration (typically ranging from 10 nM to 1 µM) in pre-warmed complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the Okadaic acid-containing medium.
-
Incubate the cells for the desired period (typically 15-60 minutes) at 37°C in a CO2 incubator.
-
Cell Lysis: Following incubation, immediately place the culture dish on ice and proceed with the cell lysis protocol for phosphoprotein analysis.
Protocol 2: Western Blot Analysis of Phosphorylated Proteins
This protocol provides a detailed methodology for performing Western blot analysis on samples treated with Okadaic acid, with a focus on preserving protein phosphorylation.
Materials:
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (containing sodium fluoride, sodium pyrophosphate, and sodium orthovanadate)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Bovine Serum Albumin (BSA)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Wash the Okadaic acid-treated cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4X Laemmli sample buffer to the lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
Incubate the membrane with the primary phospho-specific antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
-
Stripping and Re-probing (Optional):
-
To normalize the phospho-protein signal, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest or a loading control (e.g., β-actin, GAPDH).
-
Visualizations
Signaling Pathway Diagram
Caption: Okadaic acid inhibits PP2A, leading to the accumulation of phosphorylated proteins.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis using Okadaic acid.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak phospho-signal | Insufficient Okadaic acid concentration or treatment time. | Optimize concentration and incubation time. |
| Phosphatase activity during sample preparation. | Ensure fresh phosphatase inhibitors are added to the lysis buffer and keep samples on ice. | |
| Poor antibody quality. | Use a validated phospho-specific antibody and include a positive control. | |
| High background | Blocking with milk. | Use 5% BSA in TBST for blocking. |
| Insufficient washing. | Increase the number and duration of washes. | |
| Antibody concentration too high. | Optimize primary and secondary antibody concentrations. | |
| Inconsistent results | Variation in cell confluency or treatment conditions. | Standardize cell culture and treatment protocols. |
| Inaccurate protein quantification. | Ensure accurate and consistent protein loading. |
Conclusion
This compound is an indispensable reagent for the accurate investigation of protein phosphorylation by Western blot. By effectively inhibiting protein phosphatases PP2A and PP1, it enables the preservation and robust detection of phosphorylated proteins. The protocols and data presented herein provide a comprehensive framework for researchers to successfully employ Okadaic acid in their studies of cellular signaling, contributing to a deeper understanding of a wide range of biological processes and disease states.
References
- 1. Differential Hyperphosphorylation of Tau-S199, -T231 and -S396 in Organotypic Brain Slices of Alzheimer Mice. A Model to Study Early Tau Hyperphosphorylation Using Okadaic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protective Effect of Tat PTD-Hsp27 Fusion Protein on Tau Hyperphosphorylation Induced by Okadaic Acid in the Human Neuroblastoma Cell Line SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Okadaic acid induces phosphorylation and translocation of myosin phosphatase target subunit 1 influencing myosin phosphorylation, stress fiber assembly and cell migration in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Okadaic Acid Potassium Salt for In Vivo Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing okadaic acid (OA) potassium salt to induce an in vivo model of Alzheimer's disease (AD). Okadaic acid, a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A), serves as a valuable tool to recapitulate key pathological features of AD, primarily tau hyperphosphorylation and subsequent neurodegeneration.[1][2][3][4]
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][3] The okadaic acid-induced model is particularly relevant for studying the mechanisms of tauopathy, a central aspect of AD pathology. By inhibiting PP1 and PP2A, the primary phosphatases that dephosphorylate tau, OA leads to an imbalance in kinase and phosphatase activity, resulting in the hyperphosphorylation of tau.[1][5][6] This, in turn, triggers a cascade of downstream pathological events, including NFT-like formation, oxidative stress, neuroinflammation, synaptic dysfunction, and cognitive decline, mimicking several hallmarks of AD in vivo.[1][2][4][7] This chemically-induced model offers a relatively rapid and reproducible method to study AD pathogenesis and for the preclinical evaluation of potential therapeutic agents.
Mechanism of Action
Okadaic acid potassium salt, once administered, readily crosses the blood-brain barrier and inhibits serine/threonine protein phosphatases, with a particularly high affinity for PP2A.[1][2] This inhibition disrupts the delicate balance of protein phosphorylation and dephosphorylation that is crucial for normal neuronal function. The primary consequence in the context of AD is the hyperphosphorylation of the microtubule-associated protein tau.[4][7] Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the aggregation of tau into paired helical filaments, the main component of NFTs.[1] The inhibition of PP2A also leads to the overactivation of several tau kinases, including Glycogen Synthase Kinase 3β (GSK3β), Cyclin-Dependent Kinase 5 (CDK5), and Mitogen-Activated Protein Kinases (MAPKs) such as ERK, further exacerbating tau hyperphosphorylation.[1][3][8]
Experimental Protocols
The following are generalized protocols for inducing an AD-like model using this compound in rodents and zebrafish. Researchers should optimize these protocols based on their specific experimental goals, animal strain, and available resources.
Rodent Model: Intracerebroventricular (ICV) or Intra-hippocampal Injection
This protocol is suitable for mice and rats and is designed to deliver okadaic acid directly to the brain, ensuring a robust and localized pathological response.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) or sterile saline
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Hamilton syringe with a 30-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Animal care and monitoring equipment
Procedure:
-
Preparation of Okadaic Acid Solution: Dissolve this compound in aCSF or sterile saline to the desired concentration. A commonly used dose for bilateral intra-hippocampal injection in rats is 200 ng per injection site.[9][10] For ICV administration in rats, a dose of 200 ng/kg has been reported.[11]
-
Animal Preparation and Anesthesia: Anesthetize the animal using an appropriate anesthetic agent and mount it securely in the stereotaxic apparatus.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., hippocampus or lateral ventricles).
-
Drill a small burr hole through the skull at the determined coordinates.
-
-
Microinjection:
-
Lower the Hamilton syringe needle to the target depth.
-
Infuse the okadaic acid solution slowly over several minutes (e.g., 1 µL/min) to allow for diffusion and minimize tissue damage.
-
Leave the needle in place for an additional 5-10 minutes to prevent backflow upon retraction.
-
Slowly retract the needle.
-
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Experimental Timeline: Behavioral testing and tissue collection are typically performed at various time points post-injection, ranging from a few days to several weeks, depending on the specific pathological features being investigated.
Zebrafish Model: Immersion
This non-invasive protocol is suitable for adult zebrafish and allows for the screening of compounds in a whole-organism context.
Materials:
-
This compound
-
Fish water
-
Adult zebrafish
-
Treatment tanks
Procedure:
-
Preparation of Okadaic Acid Solution: Dissolve this compound in the fish water to achieve the desired final concentration. Commonly used concentrations range from 10 nM to 1 µM, with 100 nM being a frequently cited effective dose.[12][13][14]
-
Animal Acclimation: Acclimate adult zebrafish to the experimental setup.
-
Treatment:
-
Transfer the zebrafish to tanks containing the okadaic acid solution.
-
The duration of treatment can vary, with studies reporting effective induction of AD-like pathology after 9 days of exposure.[13]
-
-
Monitoring: Monitor the fish daily for any signs of toxicity or distress.
-
Washout and Analysis: After the treatment period, transfer the fish to fresh, clean water. Behavioral testing and tissue collection for molecular and histological analysis can then be performed.
Data Presentation
The following tables summarize quantitative data from studies utilizing the okadaic acid-induced Alzheimer's disease model.
Table 1: Biochemical and Cellular Changes in Rodent Models
| Parameter | Animal Model | Treatment Details | Observed Change | Reference |
| Tau Phosphorylation | Rat | Intra-hippocampal OA | Significantly increased | [7] |
| Cdk5 and p25 Levels | Rat | Intra-hippocampal OA | Significantly increased | [7] |
| Protein Carbonylation | Rat | Intra-hippocampal OA | Increased | [7] |
| Lipid Peroxidation | Rat | Intra-hippocampal OA | Increased | [7] |
| Aβ Upregulation | Rat | 200 ng OA intra-hippocampal + hypoxia | Increased | [9][10] |
Table 2: Behavioral and Molecular Changes in Zebrafish Models
| Parameter | Treatment Details | Observed Change | Reference |
| Cognitive Function (T-maze) | 100 nM OA for 9 days | Time in reward arm: 15.2% vs. 50% in controls | [13] |
| pCREB (Ser133) Expression | 100 nM OA | Decreased by 54% compared to control | [15] |
Table 3: In Vitro Effects of Okadaic Acid on Neuronal Cells
| Parameter | Cell Line | Treatment Details | Observed Change | Reference |
| LDH Release | PC12 | 40 nmol/L OA for 24h | 166.4% of control | [16] |
| Intracellular Ca2+ | PC12 | 40 nmol/L OA for 24h | 202.4% of control | [16] |
| Caspase-3 Activity | PC12 | 40 nmol/L OA for 24h | 255.2% of control | [16] |
Concluding Remarks
The use of this compound provides a robust and reproducible in vivo model for studying the tau pathology component of Alzheimer's disease. This model is instrumental for investigating the molecular mechanisms underlying tau-mediated neurodegeneration and for the preclinical assessment of novel therapeutic strategies aimed at mitigating tauopathy. Researchers should carefully consider the advantages and limitations of this model in the context of their specific research questions. While excellent for studying tau-related pathology, it may not fully recapitulate the complex interplay with amyloid-beta pathology seen in human AD.[9][10] Therefore, results should be interpreted within the specific framework of this chemically-induced tauopathy model.
References
- 1. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular and cellular mechanism of okadaic acid (OKA)-induced neurotoxicity: a novel tool for Alzheimer's disease therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Okadaic acid induced neurotoxicity: an emerging tool to study Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Okadaic acid induces hyperphosphorylated forms of tau protein in human brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using okadaic acid as a tool for the in vivo induction of hyperphosphorylated tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An okadaic acid-induced model of tauopathy and cognitive deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Okadaic Acid and Hypoxia Induced Dementia Model of Alzheimer's Type in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Okadaic Acid-Induced Alzheimer's in Rat Brain: Phytochemical Cucurbitacin E Contributes to Memory Gain by Reducing TAU Protein Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Utilizing zebrafish and okadaic acid to study Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Neurotoxicity of aluminium chloride and okadaic acid in zebrafish: Insights into Alzheimer's disease models through anxiety and locomotion testing, and acute toxicity assessment with <i>Litsea garciae</i> bark's methanolic extract - Journal of King Saud University - Science [jksus.org]
- 15. Lanthionine Ketimine-5-Ethyl Ester Provides Neuroprotection in a Zebrafish Model of Okadaic Acid-induced Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. besjournal.com [besjournal.com]
Application Notes: Inducing Apoptosis with Okadaic Acid Potassium Salt
Okadaic acid is a potent and specific inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A)[1][2][3]. By inhibiting these phosphatases, okadaic acid leads to a state of hyperphosphorylation of numerous cellular proteins, which can disrupt normal cellular processes and trigger apoptosis[2][3]. This property makes it a valuable tool in cancer research and for studying the molecular mechanisms of programmed cell death. The induction of apoptosis by okadaic acid has been observed in a variety of cell types[4].
The molecular mechanisms underlying okadaic acid-induced apoptosis are multifaceted and involve the activation of several key signaling pathways. One of the prominent pathways involves the activation of the double-stranded RNA-dependent protein kinase (PKR) pathway, which in turn phosphorylates the eukaryotic initiation factor-2α (eIF-2α), leading to an inhibition of protein synthesis and subsequent apoptosis[1][5]. Additionally, okadaic acid has been shown to activate mitogen-activated protein kinase (MAPK) pathways, specifically p38 MAPK and JNK, which play a crucial role in mediating the apoptotic signal[2][6]. The process often involves the generation of reactive oxygen species (ROS) and is executed through the mitochondrial-mediated caspase pathway[6]. This includes the activation of initiator caspases like caspase-8 and caspase-9, and the executioner caspase-3[6][7][8]. Furthermore, okadaic acid treatment can lead to an increased expression of the pro-apoptotic protein Bax and a altered ratio of Bcl-2 family proteins, further promoting the mitochondrial apoptotic cascade[9][10][11].
Quantitative Data Summary
The effective concentration and incubation time of Okadaic acid potassium salt for inducing apoptosis can vary depending on the cell line. The following table summarizes a range of effective concentrations and treatment durations reported in the literature.
| Cell Line | Effective Concentration | Incubation Time | Outcome |
| U-937 | 10 nM - 100 nM | Time-dependent | Cytotoxicity and apoptosis[6] |
| MG63 (osteosarcoma) | 50 nM - 100 nM | 6 hours | Apoptosis induction[1][5] |
| T98G (glioblastoma) | 20-25 nM (IC50) | Not specified | Cell death and apoptosis[11] |
| Rat Lens Epithelial Cells | 100 nM | Not specified | Apoptosis and increased caspase-3 expression[12] |
| Various (Hepatocytes, MCF-7, SK-N-SH, GH3, IPC-81) | 0.1 µM - 1 µM | A few hours | Morphological changes typical of apoptosis[4] |
| PC12 | 40 nM | 24 hours | Neurotoxicity and apoptosis[13] |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with this compound to induce apoptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Okadaic acid concentration).
-
Incubate the cells for the desired period (e.g., 6, 12, or 24 hours).
-
After incubation, proceed with the desired apoptosis assay.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis using flow cytometry after staining with Annexin V-FITC and PI.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Harvest the cells (both adherent and suspension) from each well. For adherent cells, use a gentle cell scraper or trypsin-EDTA, then neutralize the trypsin and collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Measurement of Caspase-3 Activity
This protocol details the measurement of caspase-3 activity, a key marker of apoptosis, using a colorimetric assay.
Materials:
-
Treated and control cells from Protocol 1
-
Caspase-3 Assay Kit (Colorimetric), containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate
-
Cold PBS
-
Microplate reader
Procedure:
-
Harvest cells and wash once with cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of each lysate.
-
Add 50-200 µg of protein from each sample to a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well.[16]
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
Western Blot Analysis of Bcl-2 and Bax
This protocol describes the detection of pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins by Western blotting.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin (as a loading control) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Densitometric analysis can be performed to quantify the changes in protein expression.
Visualizations
Caption: Experimental workflow for studying Okadaic acid-induced apoptosis.
Caption: Signaling pathway of Okadaic acid-induced apoptosis.
References
- 1. Okadaic acid activates the PKR pathway and induces apoptosis through PKR stimulation in MG63 osteoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. okadaicacid.com [okadaicacid.com]
- 4. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Okadaic acid induces apoptosis through double-stranded RNA-dependent protein kinase/eukaryotic initiation factor-2alpha pathway in human osteoblastic MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collapse of mitochondrial membrane potential and caspases activation are early events in okadaic acid-treated Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Okadaic acid stimulates caspase-like activities and induces apoptosis of cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anatomypubs.onlinelibrary.wiley.com [anatomypubs.onlinelibrary.wiley.com]
- 10. Induction of Bcl-2 and Bax was related to hyperphosphorylation of tau and neuronal death induced by okadaic acid in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Okadaic-acid-induced apoptosis in malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase-3 is actively involved in okadaic acid-induced lens epithelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. besjournal.com [besjournal.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. mpbio.com [mpbio.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Okadaic Acid Potassium Salt in Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid, a potent and selective inhibitor of serine/threonine protein phosphatases, is a valuable tool in cell biology research. The potassium salt of okadaic acid offers enhanced solubility in aqueous solutions, making it particularly suitable for use in cell culture experiments. In the field of immunofluorescence microscopy, okadaic acid potassium salt is widely utilized to investigate the role of protein phosphorylation in various cellular processes. Its primary mechanism of action involves the inhibition of protein phosphatase 1 (PP1) and, with much higher affinity, protein phosphatase 2A (PP2A).[1][2] This inhibition leads to a state of hyperphosphorylation of numerous cellular proteins, profoundly impacting cellular structure and function, most notably the cytoskeleton.
Mechanism of Action
Okadaic acid's biological effects stem from its ability to bind to the catalytic subunits of PP1 and PP2A, thereby preventing the dephosphorylation of their target proteins.[2] This results in an accumulation of phosphorylated proteins, mimicking the effects of activated kinase pathways. The differential sensitivity of PP1 and PP2A to okadaic acid allows for some level of selective inhibition. PP2A is inhibited at low nanomolar concentrations, while higher concentrations are required to inhibit PP1. This property makes okadaic acid a powerful pharmacological tool to dissect signaling pathways regulated by these key phosphatases.
Applications in Immunofluorescence Microscopy
The most prominent application of this compound in immunofluorescence microscopy is the study of cytoskeletal dynamics and organization. The cytoskeleton, a complex network of protein filaments including actin microfilaments, microtubules, and intermediate filaments, is intricately regulated by the phosphorylation state of its constituent proteins and associated regulatory proteins.
By inducing hyperphosphorylation, okadaic acid treatment leads to dramatic and observable changes in the cytoskeletal architecture.[3][4] These changes can be readily visualized and quantified using immunofluorescence microscopy, providing insights into the roles of phosphorylation in:
-
Actin Cytoskeleton Reorganization: Treatment with okadaic acid leads to a dose- and time-dependent disruption of the F-actin network.[1][2] This can manifest as a decrease in stress fibers, cell rounding, and the formation of membrane blebs.[4]
-
Intermediate Filament Network Collapse: The highly organized network of intermediate filaments, such as cytokeratins, can be induced to disassemble into aggregates and spheroidal structures upon treatment with okadaic acid.[5]
-
Microtubule Disruption: The filamentous network of microtubules can also be affected, leading to a more diffuse distribution of tubulin throughout the cytoplasm.[4]
-
Cell Adhesion and Morphology: Consequently, the alterations in the cytoskeleton lead to significant changes in cell morphology, including cell rounding and detachment from the substrate.[4][6]
Quantitative Data Summary
The effects of okadaic acid on the cytoskeleton can be quantified using immunofluorescence microscopy coupled with image analysis software. One study demonstrated a dose-dependent decrease in F-actin pools in BE(2)-M17 neuroblastoma cells.[1]
| Cell Line | Treatment | Incubation Time | Effect on F-actin | IC50 | Reference |
| BE(2)-M17 | Okadaic Acid (various concentrations) | 1 hour | Dose-dependent decrease in F-actin pools | 100 nM | [1] |
| BE(2)-M17 | 1 nM Okadaic Acid | 1 hour | 1.5-fold increase in F-actin pools | N/A | [1] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of the Actin Cytoskeleton after Okadaic Acid Treatment
This protocol details the steps for treating cultured cells with this compound and subsequently staining for F-actin using fluorescently labeled phalloidin.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Okadaic Acid Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol).
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 nM - 1 µM). A vehicle control (medium with the solvent) should be run in parallel.
-
Remove the existing medium from the cells and replace it with the medium containing okadaic acid or the vehicle control.
-
Incubate the cells for the desired time (e.g., 15 minutes to 24 hours) at 37°C in a CO2 incubator.
-
-
Fixation:
-
Gently aspirate the treatment medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.[7]
-
-
Permeabilization:
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells twice with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking solution for 30-60 minutes at room temperature.[9]
-
-
F-actin Staining:
-
Dilute the fluorescently labeled phalloidin in the blocking solution according to the manufacturer's instructions.
-
Aspirate the blocking solution and add the phalloidin solution to the coverslips.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Nuclear Staining:
-
(Optional) A nuclear counterstain like DAPI can be included with the phalloidin solution or added in a subsequent step. Dilute DAPI in PBS and incubate for 5-10 minutes.
-
-
Washing:
-
Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each.
-
-
Mounting:
-
Carefully remove the coverslip from the well and mount it on a microscope slide with a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Immunofluorescence Staining of Phosphorylated Proteins after Okadaic Acid Treatment
This protocol is designed to detect the increase in phosphorylation of a specific protein of interest following okadaic acid treatment.
Materials:
-
Same as Protocol 1, with the following additions/substitutions:
-
Primary antibody specific to the phosphorylated form of the protein of interest.
-
Fluorescently labeled secondary antibody that recognizes the primary antibody.
Procedure:
-
Cell Culture and Okadaic Acid Treatment: Follow steps 1 and 2 from Protocol 1.
-
Fixation, Permeabilization, and Blocking: Follow steps 3, 4, and 5 from Protocol 1.
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the phosphorylated protein in the blocking solution at the recommended concentration.
-
Aspirate the blocking solution and incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.[7]
-
-
Washing:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in the blocking solution.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[7]
-
-
Nuclear Staining, Washing, Mounting, and Imaging: Follow steps 7, 8, 9, and 10 from Protocol 1.
Visualizations
Caption: Mechanism of Okadaic Acid Action.
Caption: Immunofluorescence Workflow.
Caption: Cytoskeletal Disruption Pathway.
References
- 1. Study of cytoskeletal changes induced by okadaic acid in BE(2)-M17 cells by means of a quantitative fluorimetric microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies of the actin cytoskeleton response to maitotoxin and okadaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of cytoskeletal organization in tumor cells by protein phosphatases-1 and -2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo detection of cytokeratin filament network breakdown in cells treated with the phosphatase inhibitor okadaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of actin cytoskeleton rearrangement by methyl okadaate--comparison with okadaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Cell Cycle Analysis Using Okadaic Acid Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid, a potent inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A), serves as a valuable tool for the investigation of cellular processes regulated by protein phosphorylation, particularly cell cycle control.[1] By inhibiting PP1 and PP2A, Okadaic acid treatment leads to the hyperphosphorylation of numerous cellular proteins, resulting in cell cycle arrest at different phases, primarily G1/S or G2/M, depending on the cell type and the concentration of the compound used.[2][3] This property makes Okadaic acid a widely utilized chemical for synchronizing cell populations at specific stages of the cell cycle, facilitating detailed studies of phase-specific cellular events. These application notes provide comprehensive protocols for the use of Okadaic acid potassium salt in cell cycle analysis.
Mechanism of Action
Okadaic acid's primary mechanism of action is the inhibition of PP1 and PP2A. PP2A is a major phosphatase that counteracts the activity of cyclin-dependent kinases (CDKs) during mitotic entry.[4] By inhibiting PP2A, Okadaic acid promotes the phosphorylation of CDK substrates, leading to the activation of key cell cycle regulators and subsequent cell cycle arrest. The specific cell cycle phase at which arrest occurs is dose-dependent. Low concentrations of Okadaic acid (2-8 nM) have been shown to induce G2/M arrest in human myeloid leukemic cell lines, while higher concentrations (500 nM) lead to a G1/S arrest.[2]
Applications in Cell Cycle Analysis
-
Cell Synchronization: Okadaic acid is frequently used to synchronize cells in the G2 or M phases of the cell cycle. This synchronization allows for the study of mitotic events and the efficacy of drugs that target specific phases of the cell cycle.
-
Checkpoint Analysis: The compound can be used to investigate the mechanisms of cell cycle checkpoints, particularly the G2/M checkpoint.
-
Drug Discovery: Okadaic acid serves as a tool in screening for and characterizing new anti-cancer drugs that target cell cycle progression.
Quantitative Data on Okadaic Acid-Induced Cell Cycle Arrest
The effects of Okadaic acid on cell cycle distribution are dependent on the cell line, concentration, and duration of treatment. The following table summarizes the observed effects in various cell lines.
| Cell Line | Concentration | Treatment Duration | Predominant Cell Cycle Arrest | Reference |
| HL-60 (Human myeloid leukemia) | 2-8 nM | 24-48 hours | G2/M | [2] |
| U937 (Human myeloid leukemia) | 2-8 nM | 24-48 hours | G2/M | [2] |
| HL-60 (Human myeloid leukemia) | 500 nM | < 3 hours | G1/S | [2] |
| U937 (Human myeloid leukemia) | 500 nM | < 3 hours | G1/S | [2] |
| MPC-11 (Mouse plasmacytoma) | Not specified | Not specified | G2/M and S phase | [3] |
| PANC-1 (Human pancreatic cancer) | Not specified | Not specified | G2 | [4] |
| Caco-2 (Human colorectal adenocarcinoma) | IC50: 49 nM | 24 hours | Cell cycle disruption | [5] |
| HT29-MTX (Human colorectal adenocarcinoma) | IC50: 75 nM | 24 hours | Cell cycle disruption | [5] |
Experimental Protocols
Protocol 1: Induction of G2/M Arrest and Cell Cycle Analysis by Flow Cytometry
This protocol describes the induction of G2/M arrest in a human cancer cell line using this compound, followed by cell cycle analysis using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound (store as a stock solution in DMSO at -20°C)
-
Appropriate complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 50-60% confluency on the day of treatment.
-
Okadaic Acid Treatment: Prepare the desired concentration of Okadaic acid in the complete culture medium. For inducing G2/M arrest, a concentration range of 2-10 nM is often effective.[2] Remove the existing medium from the cells and add the medium containing Okadaic acid. Incubate for 24-48 hours.
-
Cell Harvesting:
-
Collect the culture medium, which may contain detached mitotic cells.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet with PBS. Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.
-
Analyze the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Analysis of Cell Cycle Regulatory Proteins by Western Blotting
This protocol describes the analysis of key G2/M regulatory proteins, such as Cyclin B1 and CDK1, in cells treated with Okadaic acid.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with Okadaic acid as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins.
-
Signaling Pathways and Visualizations
Okadaic acid-induced cell cycle arrest is a consequence of the hyperphosphorylation of key regulatory proteins. The following diagrams illustrate the proposed signaling pathways for G2/M and G1 arrest.
References
- 1. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of myeloid leukemic cells with the phosphatase inhibitor okadaic acid induces cell cycle arrest at either G1/S or G2/M depending on dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Okadaic acid Co-induces vimentin expression and cell cycle arrest in MPC-11 mouse plasmacytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PP2A inhibitors arrest G2/M transition through JNK/Sp1-dependent down-regulation of CDK1 and autophagy-dependent up-regulation of p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of the Cytotoxic Effects of Okadaic Acid-Group Toxins on Human Intestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Okadaic Acid Potassium Salt for Phosphatase Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Okadaic acid is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting Protein Phosphatase 2A (PP2A) and Protein Phosphatase 1 (PP1).[1][2] Originally isolated from the black sponge Halichondria okadai, it has become an indispensable tool in cell biology and signal transduction research. Its ability to permeate cell membranes and inhibit specific phosphatases allows for the detailed study of phosphorylation-dependent signaling pathways.[3][4] By increasing the phosphorylation state of numerous proteins, okadaic acid helps elucidate the roles of kinases and phosphatases in regulating cellular processes such as cell cycle control, apoptosis, and gene expression.[3][4][5]
Mechanism of Action
Okadaic acid binds to the catalytic subunits of PP1 and PP2A, non-covalently blocking the active site and preventing the dephosphorylation of substrate proteins.[6] Its inhibitory potency is significantly higher for PP2A than for PP1, allowing for differential inhibition by varying its concentration.[1][2][3] At low nanomolar concentrations (~1 nM), okadaic acid is highly selective for PP2A, while higher concentrations are required to inhibit PP1.[1][2][3] It has little to no effect on PP2C and phosphotyrosine protein phosphatases, making it a specific tool for studying serine/threonine phosphorylation.[1][7]
Caption: Okadaic acid blocks dephosphorylation, leading to hyperphosphorylation.
Quantitative Data: Inhibitory Potency
The differential sensitivity of various phosphatases to Okadaic acid is crucial for its experimental application. The following table summarizes the half-maximal inhibitory concentrations (IC50).
| Phosphatase Family | Specific Enzyme | Reported IC50 Range (nM) | Selectivity Note |
| PPP | Protein Phosphatase 2A (PP2A) | 0.1 - 1.0 | High affinity; inhibited at low concentrations.[1][2][7] |
| PPP | Protein Phosphatase 1 (PP1) | 3 - 50 | Lower affinity; requires higher concentrations for inhibition.[1][3][7] |
| PPP | Protein Phosphatase 4 (PP4) | ~0.1 | High affinity, similar to PP2A.[7] |
| PPP | Protein Phosphatase 5 (PP5) | ~3.5 | Moderate affinity.[7] |
| PPP | Protein Phosphatase 2B (PP2B) | > 1,000 | Very low affinity; not a primary target.[1] |
| PPM | Protein Phosphatase 2C (PP2C) | > 100,000 | No significant inhibition.[1][7] |
Experimental Protocols
Protocol 1: Stock Solution Preparation
-
Reconstitution: Okadaic acid potassium salt is typically supplied as a lyophilized powder. To create a 1 mM stock solution, reconstitute the material in a high-purity solvent such as DMSO or ethanol.[1][8] For example, reconstitute 25 µg in 31.1 µL of DMSO.[8]
-
Solubility: Okadaic acid is soluble in DMSO at concentrations up to 40 mg/mL and in ethanol up to 5 mg/mL.[1][9]
-
Aliquoting: Dispense the stock solution into small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1]
-
Storage: Store the lyophilized powder and the stock solution aliquots at -20°C, protected from light and moisture.[1] In solution, use within one week to maintain potency.[1][9]
Protocol 2: In Vitro Phosphatase Activity Assay (Colorimetric)
This protocol uses the chromogenic substrate p-nitrophenyl phosphate (pNPP), which is dephosphorylated to produce a yellow product (p-nitrophenol) that can be measured at 405 nm.[10][11][12]
Materials:
-
Purified protein phosphatase (e.g., PP2A)
-
This compound working solutions (serial dilutions)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 0.1 mM CaCl₂, 1 mM MnCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Substrate: p-Nitrophenyl Phosphate (pNPP) solution (e.g., 10 mM in Assay Buffer)[11]
-
Stop Solution: 1 M NaOH[13]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Workflow:
Caption: Step-by-step workflow for a pNPP-based phosphatase inhibition assay.
Procedure:
-
Preparation: Prepare serial dilutions of Okadaic acid in the Assay Buffer. Include a "no inhibitor" control (vehicle only) and a "blank" control (no enzyme).
-
Assay Setup: To a 96-well plate, add 20 µL of each Okadaic acid dilution or control solution.
-
Enzyme Addition: Add 30 µL of diluted phosphatase enzyme to each well (except the blank).
-
Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at 30°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the pNPP substrate solution to all wells to start the reaction.[11] The total volume is now 100 µL.
-
Incubation: Incubate the plate for 15-60 minutes at 30°C. The optimal time depends on enzyme activity and should be determined empirically to ensure the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of Stop Solution to each well.[11] The alkaline solution will enhance the yellow color of the p-nitrophenol product.[10][12]
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each Okadaic acid concentration using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_control))
-
Plot the % Inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Applications in Research and Drug Development
-
Signal Transduction Studies: Okadaic acid is widely used to investigate the role of PP1 and PP2A in signaling cascades, such as the MAPK and Hippo pathways.[14][15][16] By inducing hyperphosphorylation, it helps identify substrates of these phosphatases and dissect their regulatory functions.[2][3]
-
Neuroscience Research: It is used to create cellular and animal models of Alzheimer's disease, as inhibition of PP2A leads to hyperphosphorylation of the tau protein, a key pathological hallmark of the disease.[17][18]
-
Cancer Biology: As phosphatases are often dysregulated in cancer, okadaic acid serves as a tool to study their role as tumor suppressors and to validate them as potential therapeutic targets.[14][19]
-
Drug Discovery: It acts as a standard positive control in high-throughput screening assays designed to discover novel and more specific phosphatase inhibitors.[20]
Caption: Logical relationship of Okadaic acid's inhibitory effects.
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. Use of Okadaic Acid to Identify Relevant Phosphoepitopes in Pathology: A Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. okadaicacid.com [okadaicacid.com]
- 4. Okadaic acid--a valuable new tool for the study of signal transduction and cell cycle regulation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Okadaic Acid (#5934) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. sciencellonline.com [sciencellonline.com]
- 11. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. neb.com [neb.com]
- 14. mdpi.com [mdpi.com]
- 15. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Is Protein Phosphatase Inhibition Responsible for the Toxic Effects of Okadaic Acid in Animals? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Okadaic Acid Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
Okadaic Acid (OA) is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting Protein Phosphatase 2A (PP2A) with an IC50 of approximately 0.1 nM and Protein Phosphatase 1 (PP1) with an IC50 between 10-20 nM.[1][2] It exhibits significantly less activity against other phosphatases like PP2B and PP2C.[2][3] Originally isolated from marine sponges of the genus Halichondria, this polyether toxin is a valuable tool for studying cellular processes regulated by reversible protein phosphorylation.[4]
The potassium salt of Okadaic Acid is a water-soluble analog, which facilitates its use in aqueous buffer systems.[5] Its ability to readily permeate cell membranes allows for its use as a chemical probe in various in vitro and in vivo studies.[4] Key research applications include the investigation of tumor promotion, apoptosis, nitric oxide metabolism, and neurodegeneration, particularly in the context of Alzheimer's disease where it is used to induce hyperphosphorylation of tau protein.[3][6] It is also widely used to trigger the activation of signaling cascades like the Hippo pathway.[7]
Quantitative Data Summary
The following table summarizes the key quantitative data for Okadaic Acid potassium salt.
| Property | Value | Reference(s) |
| CAS Number | 155751-72-7 | [4] |
| Molecular Formula | C₄₄H₆₇O₁₃·K | [4] |
| Molecular Weight | 843.09 g/mol | [4] |
| Appearance | White to off-white solid/powder | [5] |
| Purity (HPLC) | ≥90-95% | [3][5] |
| Solubility (Max Conc.) | DMSO: 20 mg/mL | |
| Ethanol: 20 mg/mL | ||
| Water: 1 mg/mL | ||
| Also soluble in Methanol, Acetone, Chloroform | [5] | |
| Storage (Solid) | -20°C, desiccated, protected from light | [2][4][8] |
| Storage (Solution) | -20°C in aliquots | [1][8] |
| Solution Stability | Up to 1 month at -20°C. Use within 1 week for optimal potency. | [1][2] |
Safety Precautions
Okadaic Acid and its salts are classified as toxic substances. Adherence to strict safety protocols is mandatory.
-
Hazard Identification: Toxic if swallowed, in contact with skin, or if inhaled.[9] Causes skin irritation. It is also a suspected tumor promoter.[10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (minimum 0.11 mm thickness), and chemical safety goggles when handling the compound.[8][11]
-
Handling: Handle only inside a certified chemical fume hood to avoid inhalation of the powder.[11] Avoid generating dust. Wash hands thoroughly after handling.[9]
-
Disposal: Dispose of waste material in accordance with national and local regulations for toxic chemicals.[9] Do not release into the environment.[11]
Experimental Protocol: Preparation of a 1 mM Stock Solution
This protocol provides a method for preparing a 1 mM stock solution of this compound in DMSO. The solvent can be substituted based on experimental needs and solubility limits (see Table above).
4.1 Materials
-
This compound (lyophilized powder)
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Vortex mixer
4.2 Procedure
-
Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture on the compound.
-
Mass Calculation (if not pre-aliquoted): If starting from a specific mass, use the following formula to determine the required solvent volume:
-
Volume (µL) = [Mass (µg) / Molecular Weight ( g/mol )] * 1000
-
Example: For 50 µg of this compound (MW = 843.09):
-
Volume (µL) = [50 / 843.09] * 1000 ≈ 59.3 µL of DMSO for a 1 mM solution.
-
-
Reconstitution:
-
Carefully open the vial inside a chemical fume hood.
-
Using a calibrated micropipette, add the calculated volume of sterile DMSO to the vial. For a pre-aliquoted 25 µg vial, adding 31.1 µL of DMSO will yield a 1 mM stock solution.[2]
-
Tightly cap the vial.
-
-
Dissolution: Vortex the solution gently for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile, low-binding microcentrifuge tubes or cryovials.[2]
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store immediately at -20°C, protected from light.[1][8]
4.3 Working Solutions
-
Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium or experimental buffer.
-
Typical working concentrations range from 10 nM to 1000 nM for cell-based assays, with incubation times of 15-60 minutes, though these should be optimized for your specific system.[2]
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of Okadaic Acid.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Mechanism of Action of Okadaic Acid via Phosphatase Inhibition.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 3. scbt.com [scbt.com]
- 4. agscientific.com [agscientific.com]
- 5. This compound, from Prorocentrum concavum, ≥90% (HPLC), powder - 155751-72-7 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 6. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. agscientific.com [agscientific.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Okadaic acid potassium salt solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with okadaic acid potassium salt.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a water-soluble analog of okadaic acid.[1][2] Its solubility in various solvents is summarized in the table below.
Data Presentation: Solubility of Okadaic Acid Salts
| Solvent | This compound | Okadaic Acid Sodium Salt | Okadaic Acid (Free Acid) |
| Water | 1 mg/mL[1] or 0.1 mg/mL[3] | 0.1 mg/mL[3] | Insoluble[4] |
| DMSO | 20 mg/mL[1] | 0.1 mg/mL[3] | 40 mg/mL[5] |
| Ethanol | 20 mg/mL[1] | 0.1 mg/mL[3] | 5 mg/mL[5] |
| Methanol | Soluble[2] | Soluble[4] | Soluble[4] |
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to first dissolve this compound in an organic solvent like DMSO or ethanol before diluting with aqueous buffers. For cell culture experiments, a common practice is to prepare a high-concentration stock solution in DMSO. For example, to create a 1 mM stock solution, you can reconstitute 25 µg of okadaic acid (free acid molecular weight ~805 g/mol ) in 31.1 µL of DMSO.[5][6]
Q3: How should I store solutions of this compound?
A3: Lyophilized powder should be stored at -20°C and is stable for up to 24 months.[6] Once reconstituted, it is recommended to aliquot the stock solution and store it at -20°C.[1] Stock solutions in DMSO or ethanol are generally stable for up to one month at -20°C.[1] Some suppliers suggest that once in solution, it should be used within one week to prevent loss of potency and to avoid multiple freeze-thaw cycles.[6]
Q4: What are the primary cellular targets of okadaic acid?
A4: Okadaic acid is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily protein phosphatase 2A (PP2A) and protein phosphatase 1 (PP1).[6] It exhibits much greater activity towards PP2A (IC50 ≈ 0.1-0.3 nM) than PP1 (IC50 ≈ 15-50 nM).[6][7]
Troubleshooting Guide
Issue 1: Precipitation is observed when diluting a DMSO stock solution of this compound into an aqueous buffer (e.g., PBS, TRIS, HEPES).
-
Possible Cause: The concentration of the organic solvent (DMSO) in the final aqueous solution may be too high, causing the compound to precipitate. While this compound is water-soluble, high local concentrations during dilution can lead to precipitation.
-
Solution:
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your working solution is low, typically below 0.5% (v/v) for most cell-based assays.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to avoid localized high concentrations of the compound and solvent.
-
Vortexing/Mixing: Ensure thorough mixing or vortexing immediately after diluting the stock solution into the aqueous buffer to promote rapid and uniform dissolution.
-
Warm the buffer: Gently warming the aqueous buffer to 37°C before adding the stock solution can sometimes improve solubility.
-
Issue 2: Inconsistent experimental results are observed between different batches or preparations of okadaic acid solutions.
-
Possible Cause 1: Degradation of the compound. Okadaic acid solutions, especially in aqueous buffers, can be susceptible to degradation over time.
-
Solution 1: Prepare fresh working solutions from a frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed stock solutions.[6]
-
Possible Cause 2: Adsorption to plasticware. Hydrophobic compounds can sometimes adsorb to the surface of plastic tubes and plates, reducing the effective concentration in the solution.
-
Solution 2: Use low-adhesion microcentrifuge tubes and pipette tips for preparing and handling solutions of okadaic acid. Pre-rinsing pipette tips with the solution before dispensing can also help.
Issue 3: The observed biological effect is less than expected based on the literature.
-
Possible Cause: The actual concentration of active okadaic acid in the working solution may be lower than calculated due to incomplete dissolution or degradation.
-
Solution:
-
Verify Stock Concentration: If possible, verify the concentration of your stock solution using a suitable analytical method, such as HPLC.
-
Optimize Working Concentration: Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental conditions. Typical working concentrations range from 10 to 1000 nM.[5][6]
-
Experimental Protocols
Protocol 1: Preparation of a 1 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW ~843 g/mol ) or Okadaic acid (MW ~805 g/mol )
-
Anhydrous DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
To prepare a 1 mM stock solution from 50 µg of this compound, add 59.3 µL of anhydrous DMSO to the vial.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of a 100 nM Working Solution in Cell Culture Medium
-
Materials:
-
1 mM Okadaic acid stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes and pipette tips
-
-
Procedure:
-
Perform a serial dilution of the 1 mM stock solution. For example, dilute 1 µL of the 1 mM stock into 99 µL of cell culture medium to get a 10 µM intermediate solution.
-
Vortex the intermediate solution gently.
-
Further dilute 1 µL of the 10 µM intermediate solution into 99 µL of pre-warmed cell culture medium to obtain a final concentration of 100 nM.
-
Ensure the final DMSO concentration is well below cytotoxic levels (e.g., <0.1%).
-
Use the working solution immediately for your experiment.
-
Signaling Pathways and Experimental Workflows
Okadaic acid's primary mechanism of action is the inhibition of protein phosphatases PP1 and PP2A. This leads to the hyperphosphorylation of numerous downstream protein targets, affecting a variety of signaling pathways.
Caption: Okadaic acid inhibits PP1 and PP2A, leading to downstream effects.
Caption: A typical experimental workflow for using okadaic acid in cell culture.
Caption: Troubleshooting logic for okadaic acid precipitation issues.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound, from Prorocentrum concavum, ≥90% (HPLC), powder - 155751-72-7 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Okadaic Acid Potassium Salt Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Okadaic acid potassium salt in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on optimal concentrations for various cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the optimization of this compound concentration in your experiments.
Q1: What is the optimal concentration range for Okadaic acid in cell culture?
A1: The optimal concentration of Okadaic acid is highly dependent on the cell line and the desired experimental outcome (e.g., specific pathway activation vs. cytotoxicity). A general working concentration range is between 10 nM and 1 µM.[1][2] For sensitive applications like specific inhibition of PP2A, concentrations as low as 1-2 nM can be effective.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q2: How long should I incubate my cells with Okadaic acid?
A2: Incubation times can vary from 15 minutes to 72 hours, depending on the experimental goal.[1][3] For studying rapid phosphorylation events, a short incubation of 15-60 minutes is often sufficient.[1] For cytotoxicity assays or studies on apoptosis induction, longer incubation times of 24 hours or more are common.[3][4]
Q3: I am not seeing the expected effect (e.g., increased protein phosphorylation). What could be the issue?
A3: There are several potential reasons for a lack of effect:
-
Suboptimal Concentration: The concentration of Okadaic acid may be too low for your specific cell line. We recommend performing a dose-response curve to identify the optimal concentration.
-
Incorrect Incubation Time: The incubation time may be too short to observe the desired effect. Consider a time-course experiment.
-
Cell Line Resistance: Some cell lines may be more resistant to the effects of Okadaic acid.
-
Reagent Instability: Ensure your this compound stock solution is properly stored and has not degraded. Once in solution, it is recommended to use it within a week to prevent loss of potency.[1]
Q4: I am observing high levels of cell death in my experiments. How can I reduce cytotoxicity?
A4: If you are not intending to study apoptosis, high cytotoxicity can be problematic. Consider the following:
-
Lower the Concentration: High concentrations of Okadaic acid can induce apoptosis.[2][4] Try using a lower concentration that still allows for the desired level of phosphatase inhibition.
-
Reduce Incubation Time: Shorter incubation periods can minimize cytotoxic effects.
-
Check Serum Concentration: The presence of serum in the culture medium can sometimes mitigate cytotoxicity.
Q5: When performing a Western blot for phosphorylated proteins after Okadaic acid treatment, I am getting high background. What can I do?
A5: High background in phosphoprotein Western blots is a common issue. Here are some tips:
-
Use BSA for Blocking: Avoid using milk as a blocking agent because it contains casein, a phosphoprotein, which can be detected by phospho-specific antibodies and lead to high background. Use 5% w/v Bovine Serum Albumin (BSA) in TBST instead.[5]
-
Include Phosphatase Inhibitors: It is critical to add phosphatase inhibitors to your lysis buffer to preserve the phosphorylation state of your proteins of interest.[5]
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentrations that provide a strong signal without high background.
Data Presentation: Okadaic Acid Concentration in Various Cell Lines
The following table summarizes the effective concentrations and observed effects of Okadaic acid in different cell lines as reported in the literature. This information can serve as a starting point for designing your own experiments.
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| U-937 | 10 nM - 100 nM | Not Specified | Cytotoxicity (IC50 of 100 nM) | [6] |
| KB | 1.1 ng/ml - 6.3 ng/ml | 24 - 72 hours | Cytotoxicity (IC50 inversely related to exposure time) | [3] |
| MG63 | 20 nM - 100 nM | Not Specified | Apoptosis induced at 100 nM, no effect at 20 nM | [4] |
| Neuro-2a | 1 nM - 300 nM | 24 hours | Cytotoxicity (EC50 of 21.6 nM) | [7] |
| HT22 | 20 nM - 160 nM | 12 hours | Hyperphosphorylation of tau protein | [8] |
| Multiple (Hepatocytes, MCF-7, SK-N-SH, GH3, IPC-81) | 0.1 µM - 1 µM | A few hours | Morphological changes typical of apoptosis | [2] |
Experimental Protocols
Here are detailed methodologies for key experiments involving Okadaic acid.
Determining the IC50 of Okadaic Acid using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Okadaic acid on adherent cell lines.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium and incubate at 37°C in a 5% CO2 incubator until cells adhere.
-
Drug Preparation: Prepare a stock solution of Okadaic acid in DMSO. A series of dilutions should be prepared in complete medium to achieve the desired final concentrations.
-
Cell Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of Okadaic acid. Include a vehicle control (medium with the same concentration of DMSO used for the highest Okadaic acid concentration) and a positive control if available.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals and measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the Okadaic acid concentration. The IC50 value is the concentration that causes a 50% reduction in cell viability. This can be calculated using software like GraphPad Prism with a four-parameter logistic (4PL) model.[9]
Western Blot Analysis of Protein Phosphorylation
This protocol provides a method for detecting changes in protein phosphorylation in response to Okadaic acid treatment.
Materials:
-
Cells treated with Okadaic acid
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE sample buffer (2x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% w/v BSA in TBST)
-
Primary antibody (phospho-specific)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Lysis: After treatment with Okadaic acid, wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice at all times.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with an equal volume of 2x SDS-PAGE sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
Okadaic Acid's Mechanism of Action
Okadaic acid is a potent inhibitor of serine/threonine protein phosphatases, primarily Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[1] This inhibition leads to the hyperphosphorylation of numerous cellular proteins, thereby affecting various signaling pathways.
Mechanism of Okadaic Acid action.
Okadaic Acid-Induced MAPK Signaling Pathway
Inhibition of phosphatases by Okadaic acid can lead to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as p38 MAPK and JNK, which are involved in cellular stress responses and apoptosis.[6][10]
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suitability of the MTT-based cytotoxicity assay to detect okadaic acid contamination of mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Okadaic acid induces apoptosis through double-stranded RNA-dependent protein kinase/eukaryotic initiation factor-2alpha pathway in human osteoblastic MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Okadaic acid potassium salt stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Okadaic acid potassium salt.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
For long-term stability, this compound should be stored as a solid at -20°C.[1][2][3]
Q2: What are the recommended solvents for reconstituting this compound?
This compound is soluble in a variety of solvents. For biological experiments, Dimethyl sulfoxide (DMSO), ethanol, and water are commonly used.[4][5]
Q3: How should I prepare and store stock solutions?
It is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO. Following reconstitution, it is crucial to aliquot the solution into single-use volumes and store them at -20°C.[3][5] This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound. Stock solutions in DMSO are reported to be stable for up to one month when stored at -20°C.[3][5]
Q4: What is the stability of this compound in aqueous solutions?
While this compound is water-soluble, the stability of Okadaic acid and its analogs in aqueous solutions can be limited. For this reason, it is best practice to prepare aqueous solutions fresh for each experiment and avoid long-term storage.
Q5: Is this compound light sensitive?
Yes, it is recommended to protect this compound from light.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed in experiments. | Degradation of the compound due to improper storage. | Ensure the solid compound and stock solutions have been consistently stored at -20°C and protected from light. Use a fresh vial or a new stock solution. |
| Repeated freeze-thaw cycles of the stock solution. | Always aliquot stock solutions into single-use vials after preparation to minimize freeze-thaw cycles. | |
| Incorrect solvent or concentration used. | Verify the solubility of this compound in your chosen solvent and confirm the final concentration in your assay. | |
| Precipitate forms in the stock solution upon thawing. | The concentration of the stock solution may be too high for the solvent. | Gently warm the solution and vortex to redissolve. If the precipitate persists, consider preparing a new stock solution at a lower concentration. |
| The compound may have come out of solution during freezing. | Before each use, ensure the solution is completely thawed and vortexed to ensure homogeneity. | |
| Variability between experiments. | Inconsistent preparation of working solutions. | Prepare fresh dilutions from the stock solution for each experiment. Do not store diluted working solutions. |
| Instability of the compound in the final aqueous assay buffer. | Minimize the time between the preparation of the final working solution and its addition to the experiment. |
Quantitative Data Summary
Solubility and Recommended Storage Conditions
| Solvent | Solubility | Recommended Storage of Solid | Recommended Storage of Stock Solution | Stock Solution Stability |
| Water | 1 mg/mL[5] | -20°C[1][2][3] | -20°C (prepare fresh) | N/A |
| DMSO | 20 mg/mL[5] | -20°C[1][2][3] | -20°C[3][5] | Up to 1 month[3][5] |
| Ethanol | 20 mg/mL[5] | -20°C[1][2][3] | -20°C | Information not available |
| Methanol | Soluble[1][4] | -20°C[1][2][3] | -20°C | Information not available |
Experimental Protocols
Protocol: Preparation of a 1 mM Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 843.09 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 1 mM stock solution, use 0.843 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Visualizations
Caption: Troubleshooting workflow for experiments using this compound.
Caption: Recommended experimental workflow for using this compound.
References
- 1. Okadaic acid | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 2. Okadaic acid and its interaction with sodium, potassium, magnesium and calcium ions: complex formation and transport across a liquid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Okadaic Acid, Potassium Salt [sigmaaldrich.com]
- 5. A convenient HPLC method for detection of okadaic acid analogs as 9-anthrylmethyl esters with automated sample cleanup by column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
Okadaic acid potassium salt treatment time for maximal inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using okadaic acid potassium salt in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment time for maximal inhibition of protein phosphatases with this compound?
The optimal treatment time for maximal inhibition depends on the specific protein phosphatase you are targeting and the downstream effects you intend to measure. Okadaic acid is a potent inhibitor of Protein Phosphatase 2A (PP2A) with an IC50 of approximately 0.1 nM, and a less potent inhibitor of Protein Phosphatase 1 (PP1) with an IC50 between 15-20 nM. For many cell-based assays, a treatment time of 15 to 60 minutes is sufficient to observe significant increases in protein phosphorylation.[1] However, for studying longer-term cellular processes like apoptosis or changes in gene expression, treatment times can extend to several hours (e.g., 18-24 hours) or even days in some model organisms.
Q2: At what concentration should I use this compound?
The working concentration of okadaic acid will vary depending on your experimental goals.
-
For selective inhibition of PP2A: Use a concentration range of 1-10 nM.[2]
-
For inhibition of both PP1 and PP2A: Higher concentrations, typically in the range of 100 nM to 1 µM, are required.
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder. For a 1 mM stock solution, reconstitute the powder in DMSO.[1] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the lyophilized powder and the stock solution at -20°C, desiccated.[1] Once in solution, it is best to use it within one week to prevent loss of potency.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect after treatment. | Insufficient treatment time. | Increase the incubation time. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) to determine the optimal duration for your desired outcome. |
| Suboptimal concentration. | Perform a dose-response experiment with a range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) to find the effective concentration for your cell line and target. | |
| Degradation of okadaic acid. | Ensure proper storage of the stock solution at -20°C and avoid multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a new aliquot for each experiment. | |
| Cell type resistance. | Some cell lines may be less sensitive to okadaic acid. Verify the expression and activity of PP1 and PP2A in your cell line. Consider using a positive control cell line known to be responsive. | |
| High levels of cell death or toxicity. | Concentration is too high. | Reduce the concentration of okadaic acid. Even at nanomolar concentrations, prolonged exposure can induce apoptosis.[3] |
| Treatment time is too long. | Shorten the incubation period. High concentrations for extended periods can lead to widespread cellular stress and non-specific effects. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell density, passage number, and growth phase for all experiments. |
| Inaccurate pipetting of the inhibitor. | Calibrate your pipettes and ensure accurate and consistent addition of okadaic acid to your cultures. | |
| Okadaic acid solution not mixed properly. | Vortex the stock solution and diluted solutions thoroughly before adding to the cell culture medium. |
Experimental Protocols
Protocol 1: Time-Course and Dose-Response Treatment of Cultured Cells
This protocol is designed to determine the optimal treatment time and concentration of okadaic acid for a specific cellular response, such as the phosphorylation of a target protein.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of Okadaic Acid Dilutions: Prepare a series of dilutions of the okadaic acid stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest okadaic acid treatment.
-
Treatment:
-
For Dose-Response: Aspirate the medium from the cells and replace it with the medium containing different concentrations of okadaic acid or the vehicle control. Incubate for a fixed period (e.g., 30 minutes).
-
For Time-Course: Treat cells with a fixed concentration of okadaic acid (determined from the dose-response experiment or literature). Incubate for different durations (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Cell Lysis:
-
Following treatment, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Analysis: Analyze the protein lysates by Western blotting to assess the phosphorylation status of the target protein.
Protocol 2: In Vitro Protein Phosphatase 2A (PP2A) Activity Assay
This colorimetric assay measures the activity of PP2A by detecting the dephosphorylation of a substrate, p-nitrophenyl phosphate (pNPP).[4]
Materials:
-
Purified PP2A enzyme or cell lysate containing PP2A
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM MnCl2, 0.1 mg/mL BSA)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the PP2A enzyme or cell lysate to the desired concentration in the assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add the diluted enzyme/lysate to wells containing various concentrations of okadaic acid or a vehicle control. Incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Start the reaction by adding the pNPP substrate solution to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), allowing the enzyme to dephosphorylate the substrate. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stopping the Reaction: Stop the reaction by adding the stop solution to each well. The dephosphorylation of pNPP results in the formation of p-nitrophenol, which is yellow in alkaline conditions.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each okadaic acid concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Experimental workflow for determining optimal okadaic acid treatment conditions.
Caption: Simplified signaling pathway showing the effect of okadaic acid.
References
Okadaic acid potassium salt degradation and inactivation
This technical support center provides essential information for researchers, scientists, and drug development professionals working with okadaic acid potassium salt. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this potent protein phosphatase inhibitor in your research.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: Inconsistent or No Inhibition of Phosphatase Activity
-
Question: My this compound solution is not inhibiting my target phosphatase (PP2A or PP1) as expected. What could be the problem?
-
Answer: There are several potential reasons for a lack of inhibitory activity:
-
Improper Storage: Okadaic acid solutions, especially when diluted, have limited stability. Stock solutions in DMSO or ethanol should be stored at -20°C and are generally stable for up to one month.[1] For optimal results, it is recommended to use solutions within one week of preparation.[2] Lyophilized powder is stable for up to 24 months when stored desiccated at -20°C.[2]
-
Incorrect Concentration: Verify the calculations for your stock and working solutions. Okadaic acid is a potent inhibitor with IC50 values in the low nanomolar range for PP2A (around 0.1-0.32 nM) and slightly higher for PP1 (around 15-20 nM).[2][3] Ensure your final assay concentration is appropriate to observe inhibition.
-
Enzyme Concentration: The observed inhibitory effect of tightly binding inhibitors like okadaic acid can be dependent on the enzyme concentration in the assay.[4] If the enzyme concentration is too high, it may require a higher concentration of the inhibitor to see a significant effect.
-
Degradation: Although stable when stored correctly, prolonged exposure to light, high temperatures, or non-optimal pH can lead to degradation. Prepare fresh dilutions for each experiment.
-
Issue 2: High Background Signal or Off-Target Effects
-
Question: I am observing high background signal or unexpected cellular effects in my experiment. Could the this compound be the cause?
-
Answer: This could be due to several factors:
-
Solvent Effects: Okadaic acid is typically dissolved in DMSO or ethanol. Ensure that the final concentration of the solvent in your experimental setup is not causing cytotoxicity or other off-target effects. Always include a vehicle control (solvent only) in your experimental design.
-
Cytotoxicity: At higher concentrations (typically 0.5-1.0 µM), okadaic acid can induce cytotoxicity and apoptosis, leading to cell rounding and detachment.[5] If you are observing widespread cell death, consider reducing the concentration or the incubation time.
-
Purity of the Compound: Ensure you are using a high-purity grade of this compound. Impurities could contribute to unexpected biological activities.
-
Issue 3: Poor Solubility of this compound
-
Question: I am having trouble dissolving my this compound. What is the recommended procedure?
-
Answer: this compound is the water-soluble analog of okadaic acid.[1] However, for preparing concentrated stock solutions, dissolving in an organic solvent first is common practice.
-
Recommended Solvents: Okadaic acid is soluble in DMSO (up to 20 mg/mL) and ethanol (up to 20 mg/mL).[1] The potassium salt is soluble in water at 1 mg/mL.[1]
-
Reconstitution: When reconstituting the lyophilized powder, add the appropriate solvent and vortex to ensure complete dissolution. For aqueous solutions, gentle warming may aid dissolution.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store lyophilized this compound?
-
Q2: How should I store this compound solutions?
-
A2: Stock solutions in DMSO or ethanol should be aliquoted and stored at -20°C, protected from light. These solutions are typically stable for up to one month.[1] It is recommended to avoid repeated freeze-thaw cycles.
-
-
Q3: Is this compound sensitive to light?
-
A3: Yes, it is recommended to protect both the solid compound and its solutions from light to prevent potential degradation.[1]
-
Experimental Use
-
Q4: What is the primary mechanism of action of okadaic acid?
-
Q5: How can I inactivate or quench the activity of okadaic acid in my experiment?
-
A5: The method of inactivation depends on the experimental setup:
-
In Cell Culture: To stop the effect of okadaic acid on cells, you can remove the treatment medium and wash the cells several times with fresh, pre-warmed culture medium.
-
In Enzyme Assays: For in vitro phosphatase assays, the reaction can be stopped by adding a strong acid (e.g., trichloroacetic acid) or by using a specific stopping solution, which often contains a chelating agent or a substance that denatures the enzyme.
-
Chemical Degradation for Disposal: For disposal of solutions containing okadaic acid, treatment with a strong base (e.g., sodium hydroxide) followed by heating can be used to hydrolyze and inactivate the toxin.[8] UV irradiation in the presence of a photocatalyst like TiO2 has also been shown to effectively degrade okadaic acid.[9]
-
-
-
Q6: Are there any known off-target effects of okadaic acid?
-
A6: While highly selective for PP1 and PP2A, at higher concentrations, okadaic acid can also inhibit other phosphatases. It is also a known tumor promoter and can induce apoptosis and other cellular changes not directly related to the specific pathway under investigation.[7][10] It is crucial to use the lowest effective concentration and appropriate controls to minimize off-target effects.
-
Data Presentation
Table 1: Stability of this compound
| Form | Solvent | Storage Temperature | Stability | Reference(s) |
| Lyophilized Powder | N/A | -20°C | Up to 24 months | [2] |
| Solution | DMSO/Ethanol | -20°C | Up to 1 month | [1] |
Table 2: Degradation of Okadaic Acid under Specific Conditions
| Condition | Matrix | Degradation Rate Constant (k) | Half-life (t½) | Reference(s) |
| UV/TiO₂ Photocatalysis | Deionized Water | Not explicitly stated, but complete degradation in 7.5 min | < 7.5 min | [9] |
| UV/TiO₂ Photocatalysis | Seawater | Not explicitly stated, but complete degradation in 30 min | < 30 min | [9] |
| Alkaline Hydrolysis (2.5M NaOH) | Bivalve Matrix | Temperature-dependent | 40 min at 60-70°C for maximal recovery | [8] |
Experimental Protocols
Protocol: Protein Phosphatase 2A (PP2A) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on PP2A using a colorimetric substrate like p-nitrophenyl phosphate (pNPP).
Materials:
-
This compound
-
Purified Protein Phosphatase 2A (PP2A)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl₂, 1 mM MnCl₂, pH 7.5)
-
p-Nitrophenyl phosphate (pNPP) solution (substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Okadaic Acid Dilutions: Prepare a series of dilutions of this compound in the assay buffer to achieve the desired final concentrations in the assay.
-
Enzyme Preparation: Dilute the PP2A enzyme stock to the desired working concentration in ice-cold assay buffer immediately before use.
-
Assay Setup:
-
Add 20 µL of the appropriate okadaic acid dilution or vehicle control (assay buffer) to the wells of a 96-well microplate.
-
Add 20 µL of the diluted PP2A enzyme solution to each well.
-
Incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction: Add 160 µL of the pNPP substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes), during which the enzyme will hydrolyze pNPP to the colored product, p-nitrophenol.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each okadaic acid concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action of Okadaic Acid.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Experimental workflow for a PP2A inhibition assay.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 3. A protein phosphatase 2A inhibition assay for a fast and sensitive assessment of okadaic acid contamination in mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of the rate constants associated with the inhibitory effect of okadaic acid on type 2A protein phosphatase by time-course analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mitosis by okadaic acid: possible involvement of a protein phosphatase 2A in the transition from metaphase to anaphase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Phosphatase Inhibitors: Okadaic Acid Potassium Salt vs. Calyculin A
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, protein phosphatases play a critical role in regulating a vast array of biological processes by catalyzing the dephosphorylation of proteins. The study of these enzymes has been greatly advanced by the use of specific and potent inhibitors. Among the most widely used are Okadaic acid and Calyculin A, two marine toxins that potently inhibit serine/threonine protein phosphatases. This guide provides an objective comparison of Okadaic acid potassium salt and Calyculin A, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action and Inhibitory Profile
Okadaic acid and Calyculin A are both potent inhibitors of the PPP family of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[1] However, they exhibit distinct inhibitory profiles. Okadaic acid is a more selective inhibitor of PP2A, displaying a significantly higher affinity for PP2A over PP1.[2][3] In contrast, Calyculin A is a potent dual inhibitor, targeting both PP1 and PP2A with high affinity.[2][4] Neither compound significantly inhibits acid or alkaline phosphatases, nor phosphotyrosine protein phosphatases.[2][5]
The potassium salt of Okadaic acid is a water-soluble analog, which can be advantageous for certain experimental setups.[6][7]
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors. The table below summarizes the reported IC50 values for Okadaic acid and Calyculin A against PP1 and PP2A.
| Inhibitor | Target Phosphatase | IC50 (nM) | References |
| Okadaic acid | PP1 | 15 - 500 | [2][3][5][8] |
| PP2A | 0.1 - 1 | [2][3][5][8] | |
| Calyculin A | PP1 | 0.3 - 2 | [2][4][5] |
| PP2A | 0.5 - 1 | [2][4][5] |
Note: IC50 values can vary depending on the experimental conditions, such as the substrate and buffer used.
Impact on Cellular Signaling Pathways
The inhibition of PP1 and PP2A by Okadaic acid and Calyculin A leads to the hyperphosphorylation of numerous cellular proteins, thereby profoundly impacting various signaling pathways and cellular processes. These include cell cycle progression, apoptosis, and stress responses.[1][9][10] For instance, both inhibitors have been shown to block the activation of Extracellular signal-Regulated Kinase 5 (ERK5), a key component of the MAP kinase signaling pathway, in response to growth factors and oxidative stress.[11]
Figure 1. Simplified signaling pathway showing the role of PP1/PP2A in ERK5 activation and its inhibition by Okadaic acid and Calyculin A.
Experimental Protocols: Phosphatase Inhibition Assay
A common method to determine the inhibitory activity of compounds like Okadaic acid and Calyculin A is the colorimetric protein phosphatase inhibition assay using a synthetic phosphopeptide substrate.
Principle
This assay measures the amount of free phosphate released from a specific phosphopeptide substrate by the action of a protein phosphatase. The released phosphate forms a colored complex with a reagent (e.g., Malachite Green), and the absorbance of this complex is measured spectrophotometrically. The inhibitory effect of a compound is determined by the reduction in phosphate release in its presence.[12]
Materials
-
Purified protein phosphatase (e.g., PP1 or PP2A)
-
Phosphopeptide substrate (specific for the phosphatase being assayed)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35)
-
Inhibitors: this compound and Calyculin A stock solutions (dissolved in DMSO or water)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure
-
Prepare Reagents: Dilute the protein phosphatase, phosphopeptide substrate, and inhibitors to their working concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations (or vehicle control), and the protein phosphatase.
-
Initiate Reaction: Start the reaction by adding the phosphopeptide substrate to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes) to allow for dephosphorylation.
-
Stop Reaction & Color Development: Stop the reaction and develop the color by adding the Malachite Green reagent.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Figure 2. Experimental workflow for a colorimetric protein phosphatase inhibition assay.
Conclusion: Choosing the Right Inhibitor
The choice between this compound and Calyculin A depends on the specific research question.
-
Okadaic acid is the preferred inhibitor when the goal is to selectively inhibit PP2A with minimal impact on PP1, allowing for the dissection of PP2A-specific functions.[2]
-
Calyculin A is the inhibitor of choice for achieving potent and simultaneous inhibition of both PP1 and PP2A .[2]
Both compounds are powerful tools for studying cellular processes regulated by protein phosphorylation.[1][2] However, researchers should be mindful of their potential off-target effects and cytotoxic properties, especially at higher concentrations and with prolonged exposure.[1][13] Careful dose-response experiments are crucial to ensure the specific inhibition of the intended targets.
References
- 1. Calyculin A from Discodermia Calyx Is a Dual ActionToxin that Blocks Calcium Influx and Inhibits Protein Ser/Thr Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Calyculin A | Cell Signaling Technology [cellsignal.com]
- 5. Calyculin A and okadaic acid: inhibitors of protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, from Prorocentrum concavum, ≥90% (HPLC), powder - 155751-72-7 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 7. Okadaic Acid, Potassium Salt [sigmaaldrich.com]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. The Discodermia calyx Toxin Calyculin A Enhances Cyclin D1 Phosphorylation and Degradation, and Arrests Cell Cycle Progression in Human Breast Cancer Cells [mdpi.com]
- 10. Calyculin A induces apoptosis and stimulates phosphorylation of p65NF-kappaB in human osteoblastic osteosarcoma MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PP1/PP2A phosphatases inhibitors okadaic acid and calyculin A block ERK5 activation by growth factors and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calyculin A from Discodermia calyx is a dual action toxin that blocks calcium influx and inhibits protein Ser/Thr phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
Fostriecin: A Selective Alternative to Okadaic Acid for Protein Phosphatase Inhibition
A Comparative Guide for Researchers
For scientists and drug development professionals investigating the intricate roles of serine/threonine protein phosphatases, the choice of a chemical inhibitor is critical. Okadaic acid, a potent inhibitor of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), has long been a staple tool for inducing a general state of protein hyperphosphorylation.[1][2] However, for studies requiring more precise targeting of PP2A and the related PP4, Fostriecin emerges as a superior alternative due to its remarkable selectivity.[3][4]
This guide provides an objective comparison of Fostriecin and Okadaic acid potassium salt, supported by experimental data, to assist researchers in selecting the appropriate tool for their specific needs.
Mechanism of Action: A Tale of Two Inhibitors
Fostriecin and Okadaic acid, while both targeting the phosphoprotein phosphatase (PPP) family, exhibit fundamental differences in their selectivity and mode of inhibition.[5][6]
-
Fostriecin is a highly potent and selective inhibitor of PP2A and PP4.[4] Its selectivity for PP2A/PP4 over PP1 is more than 10,000-fold.[7][8] It acts as a covalent inhibitor, forming a direct bond with the Cys269 residue within the catalytic subunit of PP2A.[9][10] This irreversible binding makes it a powerful tool for specific and sustained inhibition of PP2A/PP4 activity.
-
Okadaic Acid is a potent, reversible inhibitor of both PP1 and PP2A, with a higher affinity for PP2A.[2][6][11] It is often described as a more broad-spectrum inhibitor within the PPP family.[5] Studies have confirmed that Fostriecin and Okadaic acid have different binding sites on the phosphatase enzymes.[3][12]
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) values clearly illustrate the distinct profiles of these two compounds. Fostriecin's potency against PP1 is in the micromolar range, contrasting sharply with its nanomolar potency against PP2A and PP4. Okadaic acid, while most potent against PP2A, also inhibits PP1 at low nanomolar concentrations.
| Target Enzyme | Fostriecin (IC50) | Okadaic Acid (IC50) | References |
| Protein Phosphatase 1 (PP1) | 131 µM | 15-20 nM | [2][3][4] |
| Protein Phosphatase 2A (PP2A) | 3.2 nM | 0.1 nM | [2][3][4] |
| Protein Phosphatase 4 (PP4) | 3 nM | ~0.1 nM | [4][13] |
| Protein Phosphatase 5 (PP5) | 50-70 µM | 3.5 nM | [13][14] |
| Topoisomerase II | 40 µM | Not Reported | [4][15] |
Downstream Cellular Effects and Applications
The differential inhibition profiles translate into distinct cellular consequences, making each compound suitable for different research applications.
Fostriecin: Its high selectivity for PP2A/PP4 makes it an excellent tool for dissecting the specific roles of these phosphatases. Its primary cellular effect is the disruption of the G2/M cell cycle checkpoint, forcing cells into premature and catastrophic mitosis, which ultimately leads to apoptosis.[15][16][17] This mechanism is the foundation of its potent anti-tumor activity.[17][18]
Okadaic Acid: As a potent inhibitor of both PP1 and PP2A, Okadaic acid induces a more widespread state of protein hyperphosphorylation.[1] This makes it a powerful tool for studying cellular processes regulated by reversible phosphorylation, such as signal transduction and cell division.[1][19] In neuroscience, it is widely used to create models of neurodegeneration by inducing the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease.[20] However, its activity as a tumor promoter and its broader effects on multiple phosphatases require careful consideration when interpreting results.[2][21]
Comparative Cytotoxicity
Both compounds exhibit cytotoxicity across various cell lines, though their potency can vary depending on the cell type and experimental conditions.
| Cell Line | Cancer Type | Fostriecin (IC50) | Okadaic Acid (EC50) | References |
| Neuro-2a | Neuroblastoma | Not Specified | 21.6 nM | [22] |
| HeLa | Cervical Cancer | 0.22 µM (90% DNA synthesis inhibition) | ~100 nM | [23][24] |
| Caco-2 | Colorectal Adenocarcinoma | Not Specified | >100 nM (induces pro-inflammatory response) | [25] |
Note: Direct comparison of IC50/EC50 values across different studies should be made with caution due to variations in experimental conditions and endpoints.
Experimental Protocols
Here we provide detailed methodologies for key experiments used to characterize and compare inhibitors like Fostriecin and Okadaic acid.
Protocol 1: In Vitro Protein Phosphatase (PP2A) Inhibition Assay
This biochemical assay determines the IC50 of an inhibitor against a purified enzyme by measuring the release of phosphate from a synthetic substrate.
Methodology:
-
Reagent Preparation:
-
Prepare a series of dilutions of the inhibitor (Fostriecin or Okadaic acid) in the assay buffer.
-
Dilute the purified PP2A enzyme to a working concentration in the assay buffer.
-
Prepare the phosphopeptide substrate solution.
-
-
Enzyme & Inhibitor Pre-incubation:
-
In a 96-well microplate, add the inhibitor dilutions to respective wells. Include buffer-only wells for control (100% activity) and no-enzyme wells for background.
-
Add the diluted PP2A enzyme to all wells except the background controls.
-
Incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.[26]
-
-
Reaction Initiation & Incubation:
-
Start the reaction by adding the phosphopeptide substrate to all wells.
-
Incubate for an appropriate time (e.g., 10-30 minutes) at 30°C.[26]
-
-
Detection:
-
Stop the reaction and measure the amount of free phosphate released using a detection reagent (e.g., Malachite Green).
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
-
Protocol 2: Cell Viability (Cytotoxicity) Assay
This cell-based assay determines the cytotoxic effect of a compound on a chosen cell line.
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of Fostriecin or Okadaic acid in a complete cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include vehicle-only wells as a negative control.
-
-
Incubation:
-
Incubate the treated plates for a specified duration (e.g., 24, 48, or 72 hours).[26]
-
-
Viability Assessment (Resazurin-based):
-
Add a resazurin-based reagent (e.g., AlamarBlue, PrestoBlue) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to the fluorescent resorufin.[26]
-
-
Measurement & Analysis:
-
Read the fluorescence using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[26]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the compound concentration to determine the EC50 or IC50 value.
-
Conclusion and Recommendations
Fostriecin and Okadaic acid are both potent inhibitors of serine/threonine protein phosphatases, but their distinct selectivity profiles make them suitable for different research applications.[5]
-
Choose Fostriecin when the research goal is to specifically investigate the roles of PP2A and PP4 , with minimal confounding effects from PP1 inhibition. Its high selectivity makes it the superior choice for studies on the G2/M checkpoint, mitotic regulation, and as a targeted anti-cancer agent.[7] Researchers should note Fostriecin's instability, especially at pH values outside the 5.5-7.5 range, and prepare solutions fresh for each experiment.[16]
-
Choose this compound when the objective is to induce a broad state of protein hyperphosphorylation by inhibiting both PP1 and PP2A . It remains an invaluable tool for studying general phosphorylation-dependent signaling cascades and for inducing specific pathologies in disease models, such as tau hyperphosphorylation in Alzheimer's research.[19][20]
Ultimately, the selection between these two powerful chemical probes should be guided by a clear understanding of the specific research question and the desired level of target selectivity.
References
- 1. Okadaic acid, useful tool for studying cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 3. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fostriecin, PP2A and PP4 inhibitor (CAS 87860-39-7) | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor antibiotic fostriecin covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Okadaic acid - Wikipedia [en.wikipedia.org]
- 12. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A. | Sigma-Aldrich [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Antitumor drug fostriecin inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Okadaic acid--a valuable new tool for the study of signal transduction and cell cycle regulation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparative analysis of the cytotoxic effects of okadaic acid-group toxins on human intestinal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Okadaic Acid Potassium Salt vs. Sodium Salt: A Researcher's Guide to Experimental Differences
For researchers in cell biology, neuroscience, and cancer research, okadaic acid is an indispensable tool for studying cellular signaling pathways regulated by serine/threonine phosphatases. As a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), it allows for the controlled manipulation of protein phosphorylation states. Okadaic acid is commercially available in its free acid form as well as potassium and sodium salts, which offer improved water solubility. This guide provides a detailed comparison of the potassium and sodium salt forms of okadaic acid, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies and understanding potential experimental variations.
Physicochemical and Biological Properties: A Comparative Overview
While both the potassium and sodium salts of okadaic acid are utilized to overcome the poor aqueous solubility of the free acid, there are subtle but important differences in their reported properties. The primary distinction lies in their solubility, with some evidence suggesting the potassium salt may be more soluble in aqueous solutions than the sodium salt. However, a crucial consideration for researchers is the potential for lot-to-lot variability and differences in biological activity even at the same concentration, as has been noted for various salt preparations of okadaic acid[1]. Therefore, it is recommended that researchers characterize the specific salt and lot they are using for their experiments[1].
| Property | Okadaic Acid (Free Acid) | Okadaic Acid Potassium Salt | Okadaic Acid Sodium Salt |
| Solubility | Insoluble in water. Soluble in DMSO (≥10 mM or 40 mg/ml) and ethanol (5 mg/ml).[2][3] | Soluble in water (1 mg/mL), DMSO (20 mg/mL), and ethanol (20 mg/mL).[4] | Soluble in water, ethanol, or DMSO at 0.1 mg/ml.[5] |
| Stability | Lyophilized powder stable for 24 months at -20°C. Solutions in DMSO or ethanol are less stable and should be used within a week to prevent loss of potency.[2] | Stock solutions are stable for up to one month at -20°C.[4] | As a solid, it is much more stable during storage than the free acid and should remain active for at least one year at -20°C. Solutions are stable for 1-2 months at -20°C.[5] |
| PP1 Inhibition (IC50) | 15-50 nM[6] | Not explicitly stated, but expected to be similar to the free acid and sodium salt. | 15-50 nM[6] |
| PP2A Inhibition (IC50) | 0.1-0.3 nM[6] | 0.1 nM[7] | 0.1-0.3 nM[6] |
| Cytotoxicity (IC50) | 49 nM (Caco-2 cells), 75 nM (HT29-MTX cells)[8] | Not explicitly stated, but expected to be in a similar range to the free acid and sodium salt. | Not explicitly stated, but the biological activity is considered the same as the free acid.[5] |
Signaling Pathways and Experimental Workflows
Okadaic acid's primary mechanism of action is the inhibition of PP1 and PP2A, leading to hyperphosphorylation of numerous cellular proteins and dysregulation of various signaling cascades[9]. This makes it a valuable tool for studying pathways involved in cell cycle control, apoptosis, and neurodegeneration[1][9].
References
- 1. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 3. Comparison of long-term versus short-term effects of okadaic acid on the apoptotic status of human HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Okadaic Acid, Potassium Salt [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. OKADAIC ACID SODIUM SALT CAS#: 209266-80-8 [amp.chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of alkaline phosphatase activity by okadaic acid, a protein phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PP2A Inhibition in Cells: A Comparative Guide to Okadaic Acid Potassium Salt and its Alternatives
For researchers, scientists, and drug development professionals, accurately validating the inhibition of Protein Phosphatase 2A (PP2A) is crucial for understanding its role in cellular signaling and for the development of novel therapeutics. Okadaic acid and its salt forms are widely used tools for this purpose. This guide provides an objective comparison of Okadaic acid potassium salt with other common PP2A inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Understanding PP2A Inhibition
Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase that plays a critical role in regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] Its inhibition leads to the hyperphosphorylation of numerous substrate proteins, making it a valuable technique to study phosphorylation-dependent signaling pathways.
Okadaic acid, a marine toxin, is a potent and selective inhibitor of PP2A.[1][2] It exhibits a significantly higher affinity for PP2A compared to other phosphatases like PP1, making it a valuable tool for specifically studying PP2A function in cells.[2][3][4]
Comparison of PP2A Inhibitors
While Okadaic acid is a widely used PP2A inhibitor, several alternatives exist, each with distinct characteristics. The choice of inhibitor often depends on the specific experimental requirements, such as desired potency and selectivity.
| Inhibitor | Target(s) | IC50 for PP2A | Key Characteristics |
| This compound | PP2A , PP1, PP4, PP5 | 0.1 - 0.3 nM [2] | High potency and selectivity for PP2A over PP1.[3][4] A widely used and well-characterized tool for studying PP2A. |
| Calyculin A | PP1, PP2A | 0.5 - 1 nM[3][5] | Potent inhibitor of both PP1 and PP2A.[3][5] Useful when simultaneous inhibition of both phosphatases is desired. |
| Microcystin-LR | PP1, PP2A | ~0.04 - 0.1 nM[6][7][8] | Very potent inhibitor of both PP1 and PP2A.[6][8] A cyclic peptide that is structurally distinct from Okadaic acid. |
| Tautomycin | PP1, PP2A | More potent against PP1 | Exhibits greater selectivity for PP1 over PP2A. |
| Fostriecin | PP2A, PP4 | Highly selective for PP2A/PP4 over PP1 | Offers very high selectivity for the PP2A family of phosphatases.[9] |
Experimental Validation of PP2A Inhibition
The inhibition of PP2A in cells can be validated through various experimental approaches. Two common methods are the direct measurement of PP2A activity using a phosphatase assay and the indirect assessment of the phosphorylation status of downstream targets, such as ERK in the MAPK pathway.
Measuring PP2A Activity
A direct method to confirm PP2A inhibition is to measure its enzymatic activity in cell lysates. This can be achieved using colorimetric assays that detect the release of free phosphate from a synthetic substrate.
Figure 1. Experimental workflow for measuring PP2A activity.
This protocol provides a general framework for a non-radioactive, colorimetric phosphatase assay using Malachite Green to detect free phosphate.
Materials:
-
Cells treated with this compound or other inhibitors, and untreated control cells.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
BCA or Bradford protein assay reagents.
-
Phosphatase assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2).
-
Synthetic phosphopeptide substrate for PP2A (e.g., K-R-pT-I-R-R).
-
Malachite Green reagent.
-
Phosphate standard solution.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Cell Lysis:
-
Wash treated and control cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
-
Phosphatase Reaction:
-
In a 96-well plate, add a standardized amount of protein lysate (e.g., 10-20 µg) to each well.
-
Add phosphatase assay buffer to bring the total volume to 50 µL.
-
Initiate the reaction by adding the phosphopeptide substrate to a final concentration of 100-200 µM.
-
Incubate at 30°C for 15-30 minutes.
-
-
Colorimetric Detection:
-
Stop the reaction and develop the color by adding 100 µL of Malachite Green reagent to each well.
-
Incubate at room temperature for 15-20 minutes.
-
-
Measurement:
-
Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a standard curve using the phosphate standard.
-
Calculate the amount of phosphate released in each sample from the standard curve.
-
Express PP2A activity as nmol of phosphate released per minute per mg of total protein.
-
Compare the activity between treated and control samples to determine the extent of inhibition.
-
For a more specific measurement of PP2A activity, the enzyme can be immunoprecipitated from cell lysates before performing the phosphatase assay.[10][11]
Materials:
-
Same as for the Malachite Green assay, plus:
-
Anti-PP2A antibody (catalytic subunit).
-
Protein A/G agarose beads.
-
Wash buffer (e.g., TBS with 0.1% Tween-20).
Procedure:
-
Cell Lysis and Protein Quantification:
-
Follow steps 1 and 2 from the Malachite Green assay protocol.
-
-
Immunoprecipitation:
-
Incubate 100-500 µg of protein lysate with an anti-PP2A antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Pellet the beads by centrifugation and wash them three times with wash buffer.
-
-
Phosphatase Assay:
-
Resuspend the beads in phosphatase assay buffer.
-
Perform the phosphatase reaction, colorimetric detection, and measurement as described in steps 3-5 of the Malachite Green assay protocol.
-
-
Data Analysis:
-
Calculate and compare the specific activity of immunoprecipitated PP2A.
-
Assessing Downstream Signaling: ERK Phosphorylation
Inhibition of PP2A leads to the activation of the MAPK signaling pathway, resulting in the increased phosphorylation of kinases such as MEK1/2 and ERK1/2.[12][13] Validating PP2A inhibition can, therefore, be achieved by measuring the level of phosphorylated ERK (p-ERK) using Western blotting.
Figure 2. Okadaic acid inhibits PP2A, leading to increased phosphorylation in the MAPK cascade.
Materials:
-
Cells treated with this compound or other inhibitors, and untreated control cells.
-
Lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay reagents.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cells in buffer containing both protease and phosphatase inhibitors.
-
Quantify protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Reprobing (for Total ERK):
-
Strip the membrane of the phospho-ERK antibodies using a stripping buffer.
-
Re-block the membrane and probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.
-
Calculate the ratio of phospho-ERK to total ERK for each sample.
-
Compare the ratios between treated and control samples to assess the increase in ERK phosphorylation.
-
Conclusion
Validating PP2A inhibition is a critical step in many areas of cell biology and drug discovery. This compound is a potent and selective tool for this purpose. By employing the experimental approaches outlined in this guide, researchers can confidently confirm PP2A inhibition and investigate its downstream cellular consequences. The choice between Okadaic acid and its alternatives will depend on the specific requirements of the study, with careful consideration of their respective potencies and selectivities. The provided protocols offer a solid foundation for designing and executing experiments to validate PP2A inhibition in a cellular context.
References
- 1. Use of Okadaic Acid to Identify Relevant Phosphoepitopes in Pathology: A Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calyculin A and okadaic acid: inhibitors of protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of microcystin-LR on protein phosphatase 2A and its function in human amniotic epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protein phosphatase 2A (PP2A) inhibition assay using a recombinant enzyme for rapid detection of microcystins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PP2A immunoprecipitation phosphatase assays [bio-protocol.org]
- 11. PP2A Immunoprecipitation Phosphatase Assay Kit | 17-313 [merckmillipore.com]
- 12. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Okadaic-acid-induced inhibition of protein phosphatase 2A produces activation of mitogen-activated protein kinases ERK1/2, MEK1/2, and p70 S6, similar to that in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Okadaic Acid and Tautomycin for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of Okadaic acid and Tautomycin. This guide provides a detailed examination of their mechanisms of action, effects on cellular processes, and relevant experimental protocols.
Okadaic acid and Tautomycin are both potent and widely utilized inhibitors of serine/threonine protein phosphatases, crucial enzymes that regulate a vast array of cellular processes. While they share the ability to inhibit these enzymes, their distinct selectivity profiles and downstream effects make them valuable and differential tools in cellular biology and drug discovery. This guide offers a comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: Key Differences
| Feature | Okadaic Acid | Tautomycin |
| Primary Target | Protein Phosphatase 2A (PP2A) | Protein Phosphatase 1 (PP1) |
| Selectivity | High for PP2A over PP1 | Preferential for PP1 over PP2A |
| Primary Cellular Effects | Potent induction of apoptosis, cell cycle arrest (G2/M and S phase), activation of MAPK and PKR pathways. | Induction of apoptosis, activation of the Raf-1 pathway, inhibition of the Akt pathway. |
| Common Applications | Studying PP2A function, inducing apoptosis, modeling neurodegenerative diseases. | Investigating PP1 function, studying Raf-1 signaling, anti-cancer research. |
Mechanism of Action: A Tale of Two Phosphatases
The primary distinction between Okadaic acid and Tautomycin lies in their preferential inhibition of different protein phosphatase catalytic subunits.
Okadaic acid is a potent inhibitor of protein phosphatase 2A (PP2A) with a significantly lower IC50 value for PP2A compared to protein phosphatase 1 (PP1).[1] It also inhibits other phosphatases like PP4 and PP5 at low concentrations.[2] This inhibition leads to a state of hyperphosphorylation of numerous cellular proteins, disrupting the delicate balance of phosphorylation-dependent signaling pathways.[3]
Tautomycin , in contrast, exhibits a preference for inhibiting PP1 over PP2A.[2][4] This selectivity makes it a valuable tool for dissecting the specific roles of PP1 in cellular regulation. Like Okadaic acid, Tautomycin's inhibition of phosphatases leads to an increase in protein phosphorylation.
The differential selectivity of these two compounds is a key factor in their distinct downstream biological effects and makes their parallel use a powerful strategy to delineate the physiological substrates of PP1 and PP2A.[5]
Comparative Performance: Cellular Effects
The distinct phosphatase inhibition profiles of Okadaic acid and Tautomycin translate into different, though sometimes overlapping, effects on cellular processes such as apoptosis and cell cycle progression.
Apoptosis Induction
Both Okadaic acid and Tautomycin are known to induce apoptosis, or programmed cell death, in various cell lines.
Okadaic acid is a potent inducer of apoptosis, a characteristic observed in numerous cell types.[6][7] The apoptotic process induced by Okadaic acid is often associated with the activation of the intrinsic pathway, involving the mitochondria.[8] Key events include the activation of caspases, such as caspase-3, -7, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP).[8]
Tautomycin also induces apoptosis, and studies have shown its effectiveness in cancer cell lines.[9] The apoptotic mechanism of Tautomycin can involve the inactivation of the pro-survival Akt signaling pathway.[9]
While both induce apoptosis, the specific signaling cascades triggered may differ due to their primary phosphatase targets.
Cell Cycle Regulation
Disruption of the cell cycle is another significant consequence of treatment with these inhibitors.
Okadaic acid has been shown to cause cell cycle arrest at different phases, depending on the concentration and cell type. It can induce arrest at the G2/M phase and the S phase.[10][11] In some neuronal cells, Okadaic acid can force a reentry into the mitotic cycle, leading to an "abortive mitosis" and subsequent apoptosis.[5]
The effects of Tautomycin on the cell cycle are also documented, with studies showing it can inhibit cell growth and induce cell cycle inhibitors.[12]
The differential effects on cell cycle progression highlight the distinct roles of PP1 and PP2A in regulating this fundamental process.
Signaling Pathway Modulation
The hyperphosphorylation state induced by Okadaic acid and Tautomycin leads to the dysregulation of multiple signaling pathways.
Okadaic Acid and Key Signaling Pathways
Okadaic acid has been shown to modulate several critical signaling pathways:
-
MAPK Pathway: Okadaic acid can activate the p38 MAPK and JNK pathways, which are involved in stress responses and apoptosis.[8] The activation of ERK1/2 has also been reported.[13]
-
PKR Pathway: Okadaic acid can activate the double-stranded RNA-dependent protein kinase (PKR) pathway, which is involved in antiviral responses and apoptosis.[14]
-
Akt Signaling: Okadaic acid can lead to the hyperphosphorylation and activation of Akt, a key regulator of cell survival.[15][16]
// Nodes OA [label="Okadaic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PP2A [label="PP2A", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Pathway", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38_JNK [label="p38/JNK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKR_Pathway [label="PKR Pathway", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKR [label="PKR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt_Pathway [label="Akt Pathway", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest\n(G2/M, S)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges OA -> PP2A [label="Inhibits", fontcolor="#202124"]; PP2A -> MAPK_Pathway [style=dashed, arrowhead=tee, color="#5F6368"]; PP2A -> PKR_Pathway [style=dashed, arrowhead=tee, color="#5F6368"]; PP2A -> Akt_Pathway [style=dashed, arrowhead=tee, color="#5F6368"]; MAPK_Pathway -> p38_JNK; p38_JNK -> Apoptosis; PKR_Pathway -> PKR; PKR -> Apoptosis; Akt_Pathway -> Akt; Akt -> Apoptosis [label="Modulates", fontcolor="#202124"]; OA -> CellCycleArrest; } dot Okadaic Acid's Impact on Major Signaling Pathways
Tautomycin and Key Signaling Pathways
Tautomycin's effects on signaling are also significant:
-
Raf-1 Pathway: Tautomycin has been shown to activate the Raf-1 pathway, a key component of the MAPK/ERK cascade that regulates cell proliferation and differentiation.[12]
-
Akt Signaling: In contrast to Okadaic acid, Tautomycin can suppress the Akt signaling pathway, contributing to its pro-apoptotic effects.[9]
// Nodes Tautomycin [label="Tautomycin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PP1 [label="PP1", fillcolor="#FBBC05", fontcolor="#202124"]; Raf1_Pathway [label="Raf-1 Pathway", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf1 [label="Raf-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt_Pathway [label="Akt Pathway", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowthInhibition [label="Cell Growth\nInhibition", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Tautomycin -> PP1 [label="Inhibits", fontcolor="#202124"]; PP1 -> Raf1_Pathway [style=dashed, arrowhead=tee, color="#5F6368"]; PP1 -> Akt_Pathway [style=dashed, arrowhead=normal, color="#5F6368"]; Raf1_Pathway -> Raf1; Raf1 -> CellGrowthInhibition; Akt_Pathway -> Akt; Akt -> Apoptosis [style=dashed, arrowhead=tee, color="#5F6368", label="Inhibits", fontcolor="#202124"]; Tautomycin -> Apoptosis; } dot Tautomycin's Modulation of Key Signaling Pathways
Experimental Data Summary
The following tables summarize key quantitative data from comparative and individual studies on Okadaic acid and Tautomycin.
Table 1: Protein Phosphatase Inhibition
| Compound | Target | IC50 (nM) | Reference |
| Okadaic Acid | PP1 | 15-20 | [1] |
| PP2A | 0.1 | [1] | |
| Tautomycin | PP1 | 0.16 (Ki) | [5] |
| PP2A | 0.4 (Ki) | [5] |
Note: IC50 and Ki values can vary depending on the experimental conditions.
Table 2: Cytotoxicity in Human Cell Lines
| Compound | Cell Line | Assay | IC50 | Exposure Time | Reference |
| Okadaic Acid | KB cells | MTT | 6.3 ng/ml | 24 hr | [16] |
| KB cells | MTT | 4.0 ng/ml | 48 hr | [16] | |
| KB cells | MTT | 1.1 ng/ml | 72 hr | [16] | |
| Tautomycin | Human Carcinoid Cells | MTT | Growth Inhibition | 48 hr | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments used to characterize the effects of Okadaic acid and Tautomycin.
Protein Phosphatase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a purified protein phosphatase.
Materials:
-
Purified protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A)
-
Phosphorylated substrate (e.g., phosphorylase a)
-
Okadaic acid and Tautomycin stock solutions
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35)
-
Malachite green solution for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Okadaic acid and Tautomycin in the assay buffer.
-
In a 96-well plate, add the diluted inhibitors to the wells.
-
Add the purified PP1 or PP2A enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 30°C to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the phosphorylated substrate.
-
Incubate for a specific time (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by adding the malachite green solution.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of free phosphate released.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Okadaic acid and Tautomycin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Okadaic acid or Tautomycin and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][17][18]
Conclusion
Okadaic acid and Tautomycin are indispensable tools for cellular research, each offering a unique window into the complex world of protein phosphorylation. Okadaic acid, with its potent and selective inhibition of PP2A, is ideal for studying the roles of this phosphatase in various cellular processes and for inducing a robust apoptotic response. Tautomycin, with its preference for PP1, provides a complementary tool to dissect the functions of PP1, particularly in the context of signaling pathways like the Raf-1 cascade.
The choice between these two inhibitors will ultimately depend on the specific research question and the cellular context. By understanding their distinct mechanisms of action and cellular effects, as outlined in this guide, researchers can make informed decisions to advance their scientific inquiries.
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Analysis of the Cytotoxic Effects of Okadaic Acid-Group Toxins on Human Intestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. Okadaic acid-induced apoptosis in neuronal cells: evidence for an abortive mitotic attempt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tautomycetin induces apoptosis by inactivating Akt through a PP1-independent signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Okadaic acid Co-induces vimentin expression and cell cycle arrest in MPC-11 mouse plasmacytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of myeloid leukemic cells with the phosphatase inhibitor okadaic acid induces cell cycle arrest at either G1/S or G2/M depending on dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tautomycin suppresses growth and neuroendocrine hormone markers in carcinoid cells through activation of the Raf-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Okadaic acid activates the PKR pathway and induces apoptosis through PKR stimulation in MG63 osteoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Okadaic acid induces Akt hyperphosphorylation and an oxidative stress-mediated cell death in serum starved SK-N-SH human neuroblastoma cells that are augmented by rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Okadaic acid induces Akt hyperphosphorylation and an oxidative stress-mediated cell death in serum starved SK-N-SH human neuroblastoma cells that are augmented by rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. biotium.com [biotium.com]
Cross-Validation of Okadaic Acid Effects with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular signaling research and drug discovery, understanding the precise mechanisms of action is paramount. Pharmacological inhibitors and genetic tools represent two powerful and complementary approaches to dissecting cellular pathways. This guide provides a comprehensive comparison of the effects of Okadaic acid, a potent and widely used protein phosphatase inhibitor, with genetic knockdown of its primary target, Protein Phosphatase 2A (PP2A). By presenting a side-by-side analysis of their effects on key cellular processes, supported by experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to effectively design and interpret experiments for target validation and pathway analysis.
Introduction: Two Approaches to Target Inhibition
Okadaic Acid: The Pharmacological Inhibitor
Okadaic acid is a marine toxin that acts as a potent inhibitor of serine/threonine protein phosphatases, primarily Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[1][2] Its ability to readily penetrate cell membranes makes it a valuable tool for acutely increasing protein phosphorylation and studying the downstream consequences in a time- and dose-dependent manner.[3] By inhibiting phosphatases, Okadaic acid effectively mimics the effects of kinase activation, leading to a variety of cellular responses, including changes in gene expression, cell cycle progression, and apoptosis.[4][5][6]
Genetic Knockdown: The Precision Tool
Genetic knockdown techniques, such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), offer a highly specific method for reducing the expression of a target protein. These approaches leverage the cell's natural RNA interference (RNAi) machinery to degrade the messenger RNA (mRNA) of the target gene, thereby preventing its translation into protein. This allows for a more direct assessment of the consequences of reducing the levels of a specific protein, in this case, the catalytic subunit of PP2A.
Comparative Analysis: Okadaic Acid vs. PP2A Knockdown
| Cellular Process | Okadaic Acid Treatment | PP2A siRNA/shRNA Knockdown | Key Findings & References |
| MAPK Pathway Activation | Induces phosphorylation and activation of ERK1/2 and MEK1/2.[8][9] | Depletion of PP2A subunits leads to increased MAP kinase signaling. | Both methods confirm PP2A as a negative regulator of the MAPK pathway.[8][9][10] |
| PI3K/Akt Pathway | Can increase Akt phosphorylation at specific sites, depending on the concentration and cell type. | Knockdown of PP2A can enhance PDGF-BB-induced Akt phosphorylation.[2][11] | Both approaches suggest a role for PP2A in regulating the PI3K/Akt signaling cascade.[2][11] |
| Apoptosis | Induces apoptosis in various cell lines.[4][12][13][14] | Depletion of specific PP2A regulatory subunits can induce apoptosis.[10] | Inhibition of PP2A, either pharmacologically or genetically, can trigger programmed cell death.[4][10][12][13][14] |
| Cell Cycle Progression | Can cause cell cycle arrest at the G2/M phase. | Knockdown of specific PP2A subunits can lead to mitotic defects. | PP2A is essential for proper cell cycle control, and its inhibition disrupts this process. |
| Gene Expression | Induces changes in the expression of multiple genes involved in the cell cycle. | Knockdown of the PP2A catalytic subunit can be used to verify if gene expression changes are PP2A-dependent. | Cross-validation helps to distinguish between PP2A-dependent and -independent effects of Okadaic acid on gene expression. |
| p53 Activation | Increases phosphorylation and activation of p53. | Knockdown of PP2A via siRNA also leads to increased p53 phosphorylation and activity.[15] | Both methods confirm that PP2A is a negative regulator of the tumor suppressor protein p53.[15] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments involved in the cross-validation of Okadaic acid effects with genetic knockdowns.
Cell Culture and Okadaic Acid Treatment
-
Cell Lines: HeLa, HepG2, or other relevant cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Okadaic Acid Preparation: Prepare a stock solution of Okadaic acid in DMSO or ethanol.[13] For experiments, dilute the stock solution in culture medium to the desired final concentration (typically in the range of 10-1000 nM).[13]
-
Treatment Protocol:
-
Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
The following day, replace the culture medium with fresh medium containing the desired concentration of Okadaic acid or a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 15-60 minutes for signaling studies, or longer for apoptosis or cell cycle analysis).[13]
-
Proceed with downstream analysis (e.g., cell lysis for western blotting, or fixation for immunofluorescence).
-
siRNA Transfection for PP2A Knockdown
-
Reagents:
-
Transfection Protocol (24-well plate format):
-
One day before transfection, seed cells in a 24-well plate so they will be 30-50% confluent at the time of transfection.[8]
-
On the day of transfection, for each well, prepare the following in separate tubes:
-
Tube A: Dilute the siRNA (e.g., 60 pmol) in a serum-free medium like Opti-MEM™.[8]
-
Tube B: Dilute the transfection reagent in the same serum-free medium according to the manufacturer's instructions.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.[3]
-
Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Verify the knockdown efficiency by western blotting before proceeding with further experiments.
-
Western Blotting for Phosphorylated Proteins
-
Reagents:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16]
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).[16]
-
Primary antibodies specific for the phosphorylated form of the protein of interest and for the total protein.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.[16]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like GAPDH or β-actin.
-
Visualizing the Concepts
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway inhibited by Okadaic acid.
Caption: Mechanism of shRNA-mediated PP2A knockdown.
Caption: Experimental workflow for cross-validation.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A multi-omics approach to elucidate okadaic acid-induced changes in human HepaRG hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of protein phosphatase inhibition by okadaic acid on the differentiation of F9 embryonal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNAi in Drosophila S2 Cells Effect of dsRNA Size, Concentration and Exposure Time [promega.jp]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. siRNA transfection [bio-protocol.org]
- 10. genscript.com [genscript.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 14. Comparative cytotoxic effects of two protein phosphatase inhibitors, okadaic acid and calyculin A, on thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Okadaic Acid Potassium Salt: A Comparative Efficacy Guide for Marine Toxin Research
For researchers and drug development professionals navigating the complex landscape of marine biotoxins, understanding the comparative efficacy of these potent molecules is paramount. This guide provides an objective comparison of okadaic acid potassium salt with other notable marine toxins, supported by experimental data and detailed methodologies.
Quantitative Comparison of Marine Toxin Efficacy
The potency of marine toxins varies significantly depending on the specific compound, its mechanism of action, and the biological system being tested. The following table summarizes key quantitative data for okadaic acid and other selected marine toxins, providing a snapshot of their relative efficacies.
| Toxin | Toxin Class | Target/Assay | Efficacy (IC50/LD50) | Organism/Cell Line | Reference |
| Okadaic Acid | Polyether (DSP) | Protein Phosphatase 2A (PP2A) | 0.1 - 1 nM | In vitro | [1][2][3][4][5] |
| Protein Phosphatase 1 (PP1) | 3 - 50 nM | In vitro | [1][2][3][4] | ||
| Cytotoxicity (MTT Assay) | ~331 nM | Caco-2 cells | [6] | ||
| Acute Oral Lethality (LD50) | 1069 µg/kg | Mouse | [7] | ||
| Acute Intraperitoneal Lethality (LD50) | 185.6 - 206 µg/kg | Mouse | [8][9] | ||
| Dinophysistoxin-1 (DTX-1) | Polyether (DSP) | Protein Phosphatase 2A (PP2A) | 0.09 nM | In vitro | [10] |
| Protein Phosphatase 1 (PP1) | 34.8 nM | In vitro | [11] | ||
| Acute Oral Lethality (LD50) | 897 µg/kg | Mouse | [7] | ||
| Acute Intraperitoneal Lethality (LD50) | 150.4 µg/kg | Mouse | [8] | ||
| Azaspiracid-1 (AZA-1) | Nitrogenous Polyether (AZP) | Cytotoxicity (MTT Assay) | 0.87 nM | Cerebellar granule neurons | [12] |
| Cytotoxicity | 0.9 - 16.8 nM | Various cell lines | [13] | ||
| Acute Intraperitoneal Lethality (LD50) | 74 µg/kg | Mouse | [14] | ||
| Yessotoxin (YTX) | Polyether | Cytotoxicity | Lower potency than Okadaic Acid | BE(2)-M17 neuroblastoma cells | [15] |
| Acute Intraperitoneal Lethality (LD50) | ~100 µg/kg | Mouse | [16] | ||
| Acute Oral Lethality | Not lethal up to 10 mg/kg | Mouse | [16] | ||
| Pectenotoxin-2 (PTX-2) | Polyether | Cytotoxicity | Not toxic up to 64 nM | Rat enteric glial cells | [6] |
| Acute Intraperitoneal Lethality (LD50) | 219 µg/kg | Mouse | [17] | ||
| Acute Oral Lethality | Not overtly toxic up to 5000 µg/kg | Mouse | [17] |
Note: DSP = Diarrhetic Shellfish Poisoning, AZP = Azaspiracid Shellfish Poisoning. IC50 and LD50 values can vary between studies due to different experimental conditions.
Key Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms underlying the observed toxicities, the following diagrams illustrate the primary signaling pathway of okadaic acid and a general workflow for assessing marine toxin cytotoxicity.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of marine toxin efficacy. Below are methodologies for two key assays cited in this guide.
Protein Phosphatase 2A (PP2A) Inhibition Assay
This assay is a fundamental method for determining the inhibitory activity of toxins like okadaic acid against their primary molecular target.
1. Materials and Reagents:
-
Purified Protein Phosphatase 2A (PP2A) enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., Tris-HCl with MgCl2, EDTA, and DTT)
-
This compound and other test toxins
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of the this compound and other test toxins in the assay buffer.
-
In a 96-well microplate, add the diluted toxins to individual wells. Include control wells with buffer only (for maximum enzyme activity) and wells with a known potent inhibitor (positive control).
-
Add the purified PP2A enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Incubate the plate for a specific duration (e.g., 30-60 minutes) at the same controlled temperature. The enzyme will hydrolyze pNPP to p-nitrophenol, which is yellow.[18][19]
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance of each well at 405 nm using a microplate reader.[19]
-
Calculate the percentage of inhibition for each toxin concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the toxin concentration and determine the IC50 value using non-linear regression analysis.[5][10]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of various compounds, including marine toxins.
1. Materials and Reagents:
-
Mammalian cell line (e.g., HepG2, Caco-2, Neuro-2a)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Test toxins
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a CO2 incubator at 37°C.
-
Prepare serial dilutions of the marine toxins in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different toxin concentrations. Include control wells with medium only (no cells) and medium with vehicle (solvent used to dissolve the toxin).
-
Incubate the plate for a specific exposure time (e.g., 24, 48, or 72 hours) in the CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[20]
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.[21]
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each toxin concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the toxin concentration to determine the IC50 value.
References
- 1. cellsignal.jp [cellsignal.jp]
- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. thomassci.com [thomassci.com]
- 5. A protein phosphatase 2A inhibition assay for a fast and sensitive assessment of okadaic acid contamination in mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cot.food.gov.uk [cot.food.gov.uk]
- 7. Okadaic Acid Is at Least as Toxic as Dinophysistoxin-1 after Repeated Administration to Mice by Gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative toxicity of dinophysistoxin-1 and okadaic acid in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relative toxicity of dinophysistoxin-2 (DTX-2) compared with okadaic acid, based on acute intraperitoneal toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure–Activity Relationship Studies Using Natural and Synthetic Okadaic Acid/Dinophysistoxin Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cytotoxic and cytoskeletal effects of azaspiracid-1 on mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epic.awi.de [epic.awi.de]
- 15. Yessotoxin | C55H82O21S2 | CID 6440821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT (Assay protocol [protocols.io]
Safety Operating Guide
Proper Disposal of Okadaic Acid Potassium Salt: A Guide for Laboratory Professionals
Okadaic acid potassium salt, a potent inhibitor of protein phosphatases, requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this hazardous chemical, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with extreme caution. This compound is classified as toxic if swallowed, in contact with skin, or inhaled.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory:
-
Gloves: Wear nitrile rubber gloves with a minimum thickness of 0.11 mm.[2]
-
Eye Protection: Use safety goggles or glasses.[2]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary, especially when handling the solid form to avoid dust generation.[2]
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[1][3]
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS) immediately.[2][3]
Quantitative Hazard Data
The following table summarizes the key toxicity and transportation information for Okadaic acid and its salts.
| Data Point | Value | Reference |
| Acute Toxicity (Oral) | Toxic if swallowed. | [1] |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | [1] |
| Acute Toxicity (Inhalation) | Toxic if inhaled. | [1] |
| Intraperitoneal LD50 (free acid) | 192 µg/kg (mouse) | [2] |
| UN Number (for transport) | 3462 or 2811 | [1] |
| Proper Shipping Name | Toxins, extracted from living sources, solid, n.o.s. (Okadaic acid) or TOXIC SOLID, ORGANIC, N.O.S. (Okadaic Acid, Potassium Salt) | [1] |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all national and local regulations for hazardous waste.[1] It is crucial to manage this substance as a hazardous chemical waste from the point of generation.
1. Waste Identification and Segregation:
-
This compound waste, whether in solid form or in solution, must be treated as hazardous waste.
-
Do not mix this waste with other chemical waste streams to avoid unintended reactions.[1] Store acids and bases separately.[4]
2. Containerization:
-
Use a dedicated, compatible, and leak-proof container for collecting this compound waste.[5][6] The container must have a secure, screw-on cap.[5]
-
The original manufacturer's container is suitable for the disposal of the dry chemical.[5]
-
For liquid waste, ensure the container is made of a material that will not react with the solvent used.
-
Place the primary waste container in a secondary container to capture any potential leaks or spills.[5]
3. Labeling:
-
Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound Waste."[6]
-
Include the concentration (if in solution) and the date when the waste was first added to the container.
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[4]
-
The SAA should be away from general lab traffic and sources of ignition.
-
Ensure that the waste is stored in a cool, dry, and well-ventilated location, protected from light and heat.[2]
5. Disposal Request and Collection:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.[5]
-
Do not attempt to dispose of this compound down the drain or in regular trash.[7]
-
Follow the specific procedures provided by your EH&S office for waste collection.
6. Decontamination of Labware:
-
Triple-rinse any labware (e.g., glassware, spatulas) that has come into contact with this compound with an appropriate solvent (e.g., ethanol, followed by water).
-
Collect the rinsate as hazardous waste in the designated container.[6]
-
After triple-rinsing, the labware can be washed according to standard laboratory procedures.
7. Spill Management:
-
In the event of a spill, evacuate the area and ensure proper ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.[8][9]
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. agscientific.com [agscientific.com]
- 3. fishersci.com [fishersci.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling Okadaic acid potassium salt
Essential Safety and Handling Guide for Okadaic Acid Potassium Salt
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and maintain a secure research environment. Okadaic acid is a potent neurotoxin and a known inhibitor of protein phosphatases 1 and 2A.[1] It is classified as toxic if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[2][3]
Quantitative Hazard and Exposure Data
The following table summarizes the key toxicity information for Okadaic acid and its salts. Adherence to safety protocols is critical due to its high toxicity at low concentrations.
| Hazard Classification | Category/Value | Species | Reference |
| Acute Oral Toxicity | Category 3 | N/A | |
| Acute Dermal Toxicity | Category 3 | N/A | [2] |
| Acute Inhalation Toxicity | Category 2 (Dusts/Mists) | N/A | [2] |
| Skin Corrosion/Irritation | Category 2 | N/A | [2] |
| Serious Eye Damage/Irritation | Category 2 | N/A | [2] |
| Lethal Dose, 50% (LD50) | 192 µg/kg (Intraperitoneal) | Mouse | [4] |
| Human Emetic Dose | ~40 µg (Estimated) | Human | [5] |
Personal Protective Equipment (PPE) Plan
All personnel must use the following PPE when handling this compound. This is mandatory regardless of the quantity being handled.
-
Respiratory Protection : A NIOSH/MSHA-approved respirator is required when handling the solid compound.[4] All work involving weighing or transferring the powder must be conducted in a certified chemical fume hood to prevent inhalation.[2][6]
-
Eye and Face Protection : Chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are mandatory.[2][6] A face shield should be used if there is a risk of splashing.
-
Hand Protection : Handle with nitrile rubber gloves with a minimum thickness of 0.11 mm.[4] Inspect gloves for any tears or punctures before use. Contaminated gloves must be removed immediately and disposed of as hazardous waste.
-
Body Protection : A full-length laboratory coat must be worn to prevent contamination of personal clothing.[7] Ensure it is fully buttoned. For larger quantities or when there is a significant risk of contamination, consider a chemical-resistant apron or suit.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial to minimize exposure and ensure safety.
1. Preparation and Pre-Handling:
-
Safety Review : Before beginning work, thoroughly review this safety guide and the manufacturer's Safety Data Sheet (SDS).
-
Area Designation : Designate a specific area for handling, preferably within a chemical fume hood.[6]
-
Emergency Equipment : Ensure that a fully stocked eyewash station and an operational safety shower are readily accessible and unobstructed.[6]
-
Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, containers, solvents) and waste containers within the designated area before handling the compound.
2. Weighing and Transfer Protocol:
-
Containment : Perform all weighing and transfer operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to control dust.[2]
-
Minimize Dust : Handle the powder gently with a spatula to avoid creating airborne dust.
-
Container Management : Keep the primary container of this compound tightly sealed when not in use.
3. Dissolution and Experimental Use:
-
Solvent Addition : When preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing. This compound is soluble in DMSO, methanol, and ethanol.[1]
-
Labeling : Clearly label all solutions with the chemical name, concentration, date, and hazard warnings.
4. Post-Handling and Cleanup:
-
Decontamination : Thoroughly wipe down the work surface, balance, and any equipment used with an appropriate cleaning agent.
-
PPE Removal : Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination.
-
Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[3] Do not eat, drink, or smoke in the laboratory area.
Emergency Response Protocol
Immediate and correct response to an exposure or spill is critical.
Personal Exposure:
-
Inhalation : Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4]
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[2] Remove all contaminated clothing while under the safety shower. Call a poison center or physician.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a physician or poison control center immediately.[2][4]
Chemical Spill Response: The workflow below outlines the immediate steps to take in the event of a spill.
Caption: Emergency spill response workflow for this compound.
Storage and Disposal Plan
Proper storage and disposal are essential for laboratory safety and environmental protection.
Storage:
-
Container : Keep the container tightly closed and store in a dry, well-ventilated area.[3][6]
-
Security : Store in a locked cabinet or an area with restricted access.[2][3]
-
Protection : Protect from light and heat.[4]
-
Solutions : Stock solutions should be aliquoted and frozen at -20°C. They are stable for up to one month under these conditions.
Disposal:
-
Waste Classification : All materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous chemical waste.[2]
-
Containment : Place all waste in a clearly labeled, sealed, and puncture-proof container. Do not mix with other waste streams.[3]
-
Regulations : Dispose of all waste materials through an approved waste disposal company, in strict accordance with all local, regional, and national regulations.[2][3] Do not dispose of down the drain.[2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
